molecular formula C8H9F2N B1304899 1-(3,5-Difluorophenyl)ethanamine CAS No. 321318-29-0

1-(3,5-Difluorophenyl)ethanamine

Cat. No.: B1304899
CAS No.: 321318-29-0
M. Wt: 157.16 g/mol
InChI Key: XTIXPIMMHGCRJD-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIXPIMMHGCRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382502
Record name 1-(3,5-Difluorophenyl)ethylamine
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Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321318-29-0
Record name 3,5-Difluoro-α-methylbenzenemethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)ethylamine
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Record name (RS)-1-(3,5-Difluorophenyl)ethylamine
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Foundational & Exploratory

Synthesis of 1-(3,5-Difluorophenyl)ethanamine from 3',5'-Difluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral amine 1-(3,5-Difluorophenyl)ethanamine, a valuable building block in pharmaceutical development, from 3',5'-difluoroacetophenone. The primary focus is on the reductive amination pathway, a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This document provides a comprehensive overview of relevant synthetic strategies, detailed experimental protocols derived from established methodologies for analogous structures, and quantitative data to inform experimental design and optimization.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The difluorophenyl moiety often imparts desirable properties such as enhanced metabolic stability and binding affinity. The synthesis of this amine, particularly in its enantiomerically pure form, is of significant interest. The most direct and widely employed method for this transformation is the reductive amination of the corresponding ketone, 3',5'-difluoroacetophenone.

Reductive amination involves the reaction of a carbonyl compound with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. This one-pot procedure is highly valued for its efficiency and atom economy. Various reducing agents and catalytic systems have been developed to facilitate this reaction, each with its own advantages in terms of selectivity, reactivity, and operational simplicity.

This guide will explore different facets of this synthesis, including common reducing agents, catalytic systems, and methodologies for achieving enantioselectivity, which is often a critical requirement in drug development.

General Reaction Pathway: Reductive Amination

The core transformation involves the reaction of 3',5'-difluoroacetophenone with an ammonia source, followed by reduction. The general pathway is illustrated below.

G start 3',5'-Difluoroacetophenone intermediate Iminium Ion Intermediate start->intermediate + NH3 - H2O product This compound intermediate->product [Reduction]

Caption: General reaction scheme for the reductive amination of 3',5'-difluoroacetophenone.

Methodologies for Reductive Amination

Several established methods for reductive amination can be adapted for the synthesis of this compound. The choice of reagents can significantly impact the reaction's success, yield, and purity of the final product.

Borohydride-Based Reductions

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and selective reducing agents commonly used for reductive aminations.[1] They are stable in acidic conditions, which are often necessary to catalyze imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective but toxic due to the potential release of hydrogen cyanide. Reactions are typically run in alcoholic solvents like methanol.[1] Lewis acids such as Ti(iPrO)₄ or ZnCl₂ can be added to enhance reactivity for less reactive substrates.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A safer alternative to NaBH₃CN, STAB is a common choice for reductive aminations.[1] It is sensitive to water and not highly compatible with methanol, so solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are preferred.[1]

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the ammonia source and the reducing agent.[2] This method often requires high temperatures. The reaction proceeds through a formyl intermediate which is then hydrolyzed to yield the primary amine.[2]

Catalytic Reductive Amination

Transition metal catalysts can be employed for the reductive amination using hydrogen gas or other hydrogen sources. Catalysts based on cobalt, iron, or ruthenium have been shown to be effective for the reductive amination of acetophenone.[3][4] These methods are often considered "greener" alternatives.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Adapted)

This protocol is based on general procedures for the reductive amination of aldehydes and ketones.[5]

Reagents and Materials:

  • 3',5'-Difluoroacetophenone

  • Ammonium acetate (or another ammonia source)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3',5'-difluoroacetophenone (1 equivalent) in DCE (0.2 M) is added ammonium acetate (10 equivalents).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.2 equivalents) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Protocol 2: Leuckart Reaction (Adapted)

This protocol is adapted from an optimized procedure for the reductive amination of acetophenone.[2]

Reagents and Materials:

  • 3',5'-Difluoroacetophenone

  • Formamide

  • 6 M Hydrochloric acid (HCl)

  • 5 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Distilled water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, 3',5'-difluoroacetophenone (1 equivalent) is mixed with formamide (3.5-5.5 equivalents) and a small amount of distilled water.

  • The mixture is heated in an oil bath at 180-250°C for 6 hours.

  • After cooling to approximately 100°C, 10 mL of 6 M HCl is added, and the mixture is refluxed for 1 hour to hydrolyze the formamide intermediate.

  • After cooling, the mixture is extracted with diethyl ether to remove any unreacted ketone.

  • The aqueous layer is made alkaline by the addition of 5 M NaOH.

  • The product is extracted with diethyl ether (3 portions).

  • The combined ether extracts are dried and the solvent is evaporated to yield this compound.

Enantioselective Synthesis

For pharmaceutical applications, obtaining a single enantiomer of this compound is often crucial.

Organocatalytic Reductive Amination

Chiral phosphoric acids have been successfully used as catalysts for the enantioselective reductive amination of various acetophenones with p-anisidine, using a Hantzsch ester as the hydride source.[6] This approach could potentially be applied to the synthesis of chiral this compound. The reaction typically requires the use of molecular sieves to remove water generated during imine formation.[6]

Biocatalytic Reductive Amination (Transamination)

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[7] Chiral amines can be synthesized with high enantiomeric excess using this method. For a structurally similar compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a bienzyme cascade system using an R-ω-transaminase and an alcohol dehydrogenase has been reported to achieve an enantiomeric excess of >99.9%.[7] This enzymatic approach represents a powerful and green method for producing enantiopure this compound.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the reductive amination of acetophenones, which can serve as a baseline for the synthesis of this compound.

MethodReducing Agent/CatalystAmine SourceSolventTemperature (°C)Typical Yield (%)Reference
Borch ReductionNaBH₃CNNH₄OAcMethanolRoom Temp.Moderate to High[8]
STAB ReductionNaBH(OAc)₃NH₄OAcDCE/DCMRoom Temp.Moderate to High[1][5]
Leuckart ReactionFormamide/HCOOHFormamideNeat180-25050-80[2]
CatalyticCo-Ph@SiO₂(900)NH₃/H₂Aqueous140>99 (for acetophenone)[3]
OrganocatalyticChiral Phosphoric Acidp-AnisidineToluene4060-87[6]
Biocatalyticω-TransaminaseIsopropylamineBuffer40High[7]

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound via reductive amination is depicted below.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis Start Dissolve 3',5'-difluoroacetophenone in appropriate solvent Add_Amine Add ammonia source (e.g., NH4OAc) Start->Add_Amine Add_Reducer Add reducing agent (e.g., NaBH(OAc)3) Add_Amine->Add_Reducer React Stir at specified temperature and time Add_Reducer->React Quench Quench reaction React->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Characterize product (NMR, MS, etc.) Purify->Analyze

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3',5'-difluoroacetophenone is most effectively achieved through reductive amination. While specific literature detailing this exact transformation is sparse, established methodologies for similar acetophenones provide a robust framework for developing a successful synthetic protocol. The choice of reducing agent, reaction conditions, and, if required, the method for enantioselective synthesis will depend on the specific requirements of the research or development program, including scale, purity, and enantiomeric excess. The protocols and data presented in this guide offer a solid foundation for scientists and professionals in the field to pursue the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physical Properties of (R)-1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry. Its structural motif is of significant interest in the development of novel therapeutic agents due to the influence of the difluorophenyl group on metabolic stability and receptor binding affinity. This technical guide provides a comprehensive overview of the known physical properties of (R)-1-(3,5-Difluorophenyl)ethanamine, detailed experimental protocols for their determination, and a discussion of its role as a precursor in drug development, including a look at relevant biological pathways.

Data Presentation: Physical Properties

The physical properties of (R)-1-(3,5-Difluorophenyl)ethanamine are summarized in the table below. It is important to distinguish between the data for the specific (R)-enantiomer and its racemic mixture, as noted.

PropertyValueNotes
Molecular Formula C₈H₉F₂N-
Molecular Weight 157.16 g/mol -
Melting Point 133-134 °CReported for the hydrochloride salt.
Boiling Point 175 °CReported for the racemic mixture, (RS)-1-(3,5-difluorophenyl)ethylamine.
Density 1.100 g/cm³Reported for the racemic mixture, (RS)-1-(3,5-difluorophenyl)ethylamine.
Solubility Soluble in DMSOReported for the hydrochloride salt. General solubility for the free base in common organic solvents is not widely reported but is expected to be good in solvents like methanol, ethanol, and dichloromethane.
Appearance Not specifiedTypically a liquid or low-melting solid at room temperature.

Experimental Protocols

Due to the limited availability of specific experimental protocols for (R)-1-(3,5-Difluorophenyl)ethanamine, the following sections provide detailed, representative methodologies for determining the key physical properties of chiral amines.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Ensure the sample is dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.[1]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

  • For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.[1]

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid. The micro-capillary method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Add a small amount (0.5-1 mL) of the liquid sample to the small test tube.

  • Place a capillary tube, with the sealed end pointing up, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer so that the bulb and the sample are immersed in the heating bath of the Thiele tube. The heating oil should be above the level of the sample but below the top of the test tube.

  • Heat the side arm of the Thiele tube gently with a microburner. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[2][3]

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (a small glass flask of a known volume) or a calibrated micropipette

  • Analytical balance

Procedure using a Pycnometer:

  • Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and seal it. Wipe any excess liquid from the outside.

  • Record the mass of the pycnometer filled with the sample (m₂).

  • The mass of the liquid is m₂ - m₁.

  • The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.

  • Ensure the temperature of the sample is recorded as density is temperature-dependent.

Procedure using a Micropipette:

  • Place a tared weighing boat on an analytical balance.

  • Using a calibrated micropipette, accurately dispense a known volume (e.g., 100 µL) of the sample onto the weighing boat.

  • Record the mass of the liquid.

  • Calculate the density by dividing the mass by the volume. Repeat the measurement several times for accuracy.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for handling and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, ethyl acetate)

Procedure:

  • Place a small, measured amount of the sample (e.g., 10 mg) into a series of test tubes.

  • Add a small volume (e.g., 0.5 mL) of a solvent to the first test tube.

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for a minute.

  • Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent at that concentration.

  • If the compound does not dissolve, it is considered insoluble or sparingly soluble.

  • Repeat the process for each solvent.

  • For amines, solubility in 5% HCl is a key indicator of its basic nature, as it will form a water-soluble ammonium salt.[4]

Role in Drug Development and Signaling Pathways

(R)-1-(3,5-Difluorophenyl)ethanamine is a valuable chiral building block for the synthesis of more complex and biologically active molecules.[5] The phenethylamine scaffold is a common feature in many centrally active drugs. These compounds often target neurotransmitter systems in the brain.

While specific drugs synthesized directly from (R)-1-(3,5-Difluorophenyl)ethanamine are not widely reported in publicly available literature, the broader class of phenylethylamine derivatives are known to interact with various receptors, including adrenergic and dopamine receptors.[6] For instance, many stimulants, antidepressants, and anti-Parkinson's agents are based on the phenethylamine structure.[7]

A common mechanism of action for phenethylamine-derived drugs is the modulation of monoamine neurotransmitter levels (dopamine, norepinephrine, and serotonin) in the synaptic cleft. This can be achieved by inhibiting their reuptake or promoting their release.

Visualizations

Experimental Workflow: Synthesis of a Chiral Amine

The following diagram illustrates a general workflow for the asymmetric synthesis of a chiral amine, a common application for which (R)-1-(3,5-Difluorophenyl)ethanamine would be a target molecule.

G cluster_0 Precursor Preparation cluster_1 Asymmetric Reduction cluster_2 Purification and Isolation start Start with Prochiral Ketone imine Imine Formation with Chiral Auxiliary start->imine reduction Diastereoselective Reduction imine->reduction workup Aqueous Workup reduction->workup removal Removal of Chiral Auxiliary workup->removal chromatography Column Chromatography final_product Isolated Chiral Amine chromatography->final_product removal->chromatography G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_synthesis Dopamine (DA) Synthesis DA_vesicle Vesicular Storage DA_synthesis->DA_vesicle DA_release DA Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding signaling Downstream Signaling DA_receptor->signaling drug Phenethylamine-Derived Drug drug->DAT Inhibition

References

Spectroscopic Profile of (S)-1-(3,5-Difluorophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-(3,5-Difluorophenyl)ethanamine is a chiral amine of significant interest in pharmaceutical research and development due to its presence as a key structural motif in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation during synthesis and analysis. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-1-(3,5-Difluorophenyl)ethanamine, alongside comprehensive experimental protocols for acquiring such data. This document is intended for researchers, scientists, and drug development professionals requiring a reference for the analytical characterization of this compound.

Chemical Structure

Chemical Formula: C₈H₉F₂N Molecular Weight: 157.16 g/mol CAS Number: 444643-16-7

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for (S)-1-(3,5-Difluorophenyl)ethanamine, the following tables summarize the predicted spectroscopic data. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.00 - 6.80m3HAr-H
~4.20q1HCH-NH₂
~1.80br s2HNH₂
~1.40d3HCH₃

Predicted in CDCl₃ at 400 MHz. q = quartet, d = doublet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~163 (dd, J ≈ 245, 15 Hz)C-F
~148 (t, J ≈ 10 Hz)C-CH
~110 (dd, J ≈ 25, 5 Hz)C-H (ortho)
~102 (t, J ≈ 25 Hz)C-H (para)
~50CH-NH₂
~25CH₃

Predicted in CDCl₃ at 100 MHz. dd = doublet of doublets, t = triplet

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongC=C aromatic ring stretch
1600 - 1550MediumN-H bend (scissoring)
1300 - 1100StrongC-F stretch
1150 - 1000StrongC-N stretch
850 - 800StrongAromatic C-H out-of-plane bend

Predicted as a neat liquid film.

Table 4: Predicted Mass Spectrometry (EI) Data
m/zRelative Intensity (%)Assignment
15740[M]⁺ (Molecular Ion)
142100[M - CH₃]⁺ (Base Peak)
12415[M - CH₃ - H₂O]⁺ or [C₇H₄F₂]⁺
11420[C₆H₃F₂N]⁺
9510[C₆H₄F]⁺

Predicted via Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Materials:

  • (S)-1-(3,5-Difluorophenyl)ethanamine (approx. 5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v in CDCl₃)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using proton decoupling. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.

  • Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for all signals.

  • Determine the chemical shifts of all signals in the ¹³C NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Reference to TMS I->J K Analyze Spectra J->K

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • (S)-1-(3,5-Difluorophenyl)ethanamine (1-2 drops)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Workflow A Record Background Spectrum B Apply Sample to ATR Crystal A->B C Acquire Sample Spectrum B->C D Process Spectrum (Ratio to Background) C->D E Clean ATR Crystal D->E F Analyze Spectrum D->F

FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Materials:

  • (S)-1-(3,5-Difluorophenyl)ethanamine

  • Volatile solvent (e.g., dichloromethane or methanol) for sample dilution.

Procedure:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized in the heated injection port and separated on the GC column. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions versus their m/z values.

  • Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis A Dilute Sample B Inject into GC A->B C Vaporization and Separation B->C D Electron Ionization C->D E Mass Analysis D->E F Detection E->F G Data Analysis F->G

GC-MS Experimental Workflow

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (S)-1-(3,5-Difluorophenyl)ethanamine and detailed protocols for their experimental acquisition. The provided tables and workflows serve as a valuable resource for the analytical characterization of this important chiral building block in a research and development setting. While the presented data is predicted, it offers a strong foundation for the interpretation of experimentally obtained spectra.

An In-Depth Technical Guide on the Preparation of 1-(3,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 1-(3,5-difluorophenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical research and development. This document details established methodologies for the synthesis of the parent amine via reductive amination of 3',5'-difluoroacetophenone, followed by its conversion to the hydrochloride salt. Experimental protocols, data presentation, and workflow visualizations are provided to aid researchers in the practical application of these methods.

Introduction

This compound and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this intermediate a subject of interest in the synthesis of a wide range of biologically active molecules. This guide outlines two primary methods for the synthesis of the racemic amine: the Leuckart reaction and a titanium-mediated reductive amination. The subsequent conversion to the stable and readily handleable hydrochloride salt is also described in detail.

Synthetic Pathways

The synthesis of this compound hydrochloride is typically achieved in two main stages:

  • Reductive Amination: The conversion of the carbonyl group of 3',5'-difluoroacetophenone to a primary amine.

  • Salt Formation: The reaction of the resulting free amine with hydrochloric acid to form the hydrochloride salt.

The overall synthetic scheme is presented below:

Overall Synthesis Overall Synthesis of this compound HCl Start 3',5'-Difluoroacetophenone Amine This compound Start->Amine Reductive Amination HCl_Salt This compound HCl Amine->HCl_Salt HCl Salt Formation

Figure 1: Overall synthetic pathway.

Experimental Protocols

This section details two distinct and effective protocols for the reductive amination of 3',5'-difluoroacetophenone, followed by a standardized procedure for the hydrochloride salt formation.

Method 1: Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formamide or ammonium formate.[1][2] This one-pot procedure is robust and avoids the use of metal hydrides.

3.1.1. Experimental Procedure

A round-bottomed flask equipped with a reflux condenser is charged with 3',5'-difluoroacetophenone, formamide, and water.[1] The mixture is heated with magnetic stirring for several hours at a high temperature.[1] Following the reaction, the mixture is cooled and hydrolyzed with hydrochloric acid to convert the intermediate formamide to the primary amine.[1] An extractive work-up is then performed to isolate the product.

Detailed Protocol:

  • To a round-bottomed flask equipped with an efficient reflux condenser, add 3',5'-difluoroacetophenone (1.0 eq.), formamide (4.5 eq.), and water (2.9 eq.).[1]

  • Heat the mixture with magnetic stirring for 6 hours at an oil-bath temperature of 205°C.[1]

  • Cool the reaction mixture to approximately 100°C and add 6 M hydrochloric acid. Reflux the mixture for 1 hour to hydrolyze the formamide product.[1]

  • After cooling to room temperature, extract the mixture with diethyl ether to remove any unreacted acetophenone.[1]

  • Basify the aqueous layer with a concentrated NaOH solution until a pH of >12 is achieved, keeping the mixture cool in an ice bath.

  • Extract the liberated free amine with diethyl ether or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Method 2: Titanium-Mediated Reductive Amination

This method utilizes titanium(IV) isopropoxide as a Lewis acid and water scavenger to facilitate imine formation, followed by in-situ reduction with sodium borohydride.[3][4] This procedure is generally high-yielding and proceeds under milder conditions than the Leuckart reaction.

3.2.1. Experimental Procedure

A mixture of the ketone, an ammonia source (such as ammonium chloride and triethylamine), and titanium(IV) isopropoxide in an alcoholic solvent is stirred at room temperature to form the imine. Sodium borohydride is then added to reduce the imine to the primary amine.[3][4]

Detailed Protocol:

  • In a capped flask under an inert atmosphere, combine 3',5'-difluoroacetophenone (1.0 eq.), ammonium chloride (2.0 eq.), triethylamine (2.0 eq.), and absolute ethanol.[4]

  • To this stirred suspension, add titanium(IV) isopropoxide (2.0 eq.) and stir the mixture at ambient temperature for 10 hours.[4]

  • Add sodium borohydride (1.5 eq.) portion-wise to the reaction mixture and continue stirring for an additional 7 hours at room temperature.[4]

  • Quench the reaction by pouring it into a 2M aqueous ammonia solution.[4]

  • Filter the resulting inorganic precipitate and wash it with diethyl ether.[3]

  • Separate the organic layer of the filtrate and perform an acid-base extraction:

    • Extract the organic layer with 1 M hydrochloric acid.

    • Wash the acidic aqueous layer with diethyl ether.

    • Basify the aqueous layer to pH >12 with a concentrated NaOH solution.

    • Extract the liberated free amine with diethyl ether or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Hydrochloride Salt Formation

The crude this compound obtained from either of the above methods can be converted to its hydrochloride salt for improved stability and ease of handling.

3.3.1. Experimental Procedure

The free amine is dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt.

Detailed Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or concentrated aqueous HCl dropwise with stirring until the solution becomes acidic (test with pH paper).

  • The hydrochloride salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Data Presentation

Table 1: Reagents for Reductive Amination

Method Starting Material Amine Source Reducing Agent Catalyst/Additive Solvent
Leuckart Reaction3',5'-DifluoroacetophenoneFormamideFormic Acid (in situ)WaterNeat
Titanium-Mediated3',5'-DifluoroacetophenoneAmmonium Chloride/TriethylamineSodium BorohydrideTitanium(IV) IsopropoxideEthanol

Table 2: Product Characterization (Predicted/Typical)

Compound Molecular Formula Molecular Weight Physical Form Melting Point (°C)
This compoundC₈H₉F₂N157.16OilN/A
This compound HClC₈H₁₀ClF₂N193.62Crystalline SolidTo be determined

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

Leuckart_Workflow cluster_0 Leuckart Reaction A Mix Ketone, Formamide, and Water B Heat at 205°C for 6h A->B C Cool and Add HCl B->C D Reflux for 1h (Hydrolysis) C->D E Aqueous Work-up D->E F Isolate Free Amine E->F

Figure 2: Leuckart reaction workflow.

Titanium_Workflow cluster_1 Titanium-Mediated Reductive Amination G Mix Ketone, NH4Cl, Et3N, EtOH, and Ti(OiPr)4 H Stir at RT for 10h (Imine Formation) G->H I Add NaBH4 H->I J Stir at RT for 7h (Reduction) I->J K Quench with aq. NH3 J->K L Aqueous Work-up K->L M Isolate Free Amine L->M

Figure 3: Titanium-mediated reductive amination workflow.

Salt_Formation_Workflow cluster_2 Hydrochloride Salt Formation N Dissolve Free Amine in Ether O Cool in Ice Bath N->O P Add HCl Solution O->P Q Filter Precipitate P->Q R Wash with Cold Ether Q->R S Dry Under Vacuum R->S

Figure 4: Hydrochloride salt formation workflow.

Purification and Characterization

The final product, this compound hydrochloride, can be further purified by recrystallization if necessary. A common solvent system for the recrystallization of amine hydrochlorides is a mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., diethyl ether, hexane).[5]

The purity and identity of the final compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety Considerations

  • 3',5'-Difluoroacetophenone: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Formamide: Teratogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Titanium(IV) Isopropoxide: Moisture sensitive and flammable. Handle under an inert atmosphere.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

  • Organic Solvents: Flammable and volatile. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide provides detailed methodologies for the preparation of this compound hydrochloride. Both the Leuckart reaction and a titanium-mediated reductive amination offer viable synthetic routes to the parent amine, which can then be readily converted to its hydrochloride salt. The choice of method may depend on the available equipment, scale of the reaction, and desired reaction conditions. The provided experimental protocols and workflows serve as a practical resource for researchers in the synthesis of this important pharmaceutical intermediate.

References

Resolving Racemic 1-(3,5-Difluorophenyl)ethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methods for the resolution of racemic 1-(3,5-difluorophenyl)ethanamine, a crucial chiral building block in pharmaceutical synthesis. The document details three primary resolution strategies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). While specific quantitative data for this compound is not extensively published, this guide leverages established protocols for structurally analogous compounds to provide a robust framework for methodological development.

Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution is a widely utilized and industrially scalable method for separating enantiomers. The principle lies in the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] The desired enantiomer is subsequently liberated from the isolated salt.

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[2] The optimal choice of resolving agent and solvent system is often determined empirically through screening.

Experimental Protocol: Resolution with a Tartaric Acid Derivative

This protocol is adapted from the resolution of a structurally similar amine and provides a strong starting point.[2]

Materials:

  • Racemic this compound

  • (R,R)-Di-p-toluoyl-tartaric acid (or another suitable chiral acid)

  • Methanol (or other suitable solvent for crystallization)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In a suitable reaction vessel, dissolve racemic this compound (1.0 equivalent) in methanol.

    • In a separate vessel, dissolve (R,R)-di-p-toluoyl-tartaric acid (0.5 - 1.0 equivalent) in methanol, gently heating if necessary.

    • Combine the two solutions and stir.

  • Crystallization:

    • Heat the mixture to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt may be beneficial.

    • Further cool the mixture in an ice bath to maximize crystal formation.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 1 M NaOH solution.

    • Stir vigorously until the salt has completely dissolved and partitioned between the two phases.

    • Separate the organic layer.

  • Purification:

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by measuring the specific rotation.

Data Presentation: Performance of Chiral Resolving Agents for an Analogous Amine

The following table summarizes the performance of two tartaric acid derivatives in the resolution of a structurally similar amine, providing an indication of potential efficacy.[2]

Chiral Resolving AgentMolar Ratio (Amine:Agent)SolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid1 : 0.5 - 0.65Water10 - 80High>99%
(R,R)-di-p-toluoyl-tartaric acid1 : 0.5 - 0.65Water10 - 80High>99%

Workflow for Classical Resolution

G Classical Resolution Workflow racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation in a Suitable Solvent racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid Derivative) chiral_acid->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt liberation_solid Liberation of Amine (Base Treatment) less_soluble_salt->liberation_solid liberation_liquid Recovery from Mother Liquor (Optional) more_soluble_salt->liberation_liquid enantiomer_1 Enriched Enantiomer 1 liberation_solid->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 liberation_liquid->enantiomer_2

Caption: Workflow for classical resolution of a racemic amine.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that utilizes enzymes as chiral catalysts. The principle is based on the differential reaction rates of the two enantiomers with the enzyme, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting or unreacted enantiomer. Lipases, particularly Candida antarctica Lipase B (CAL-B), are widely used for the resolution of amines via enantioselective acylation.

Experimental Protocol: Lipase-Catalyzed N-Acylation

This protocol is a general method for the enzymatic resolution of amines and can be optimized for this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., toluene, methyl tert-butyl ether)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add racemic this compound (1.0 equivalent) and the organic solvent.

    • Add the acyl donor (1.0 to 1.5 equivalents). If using ethyl acetate, it can also serve as the solvent.

    • Add activated molecular sieves if anhydrous conditions are required.

    • Equilibrate the mixture to the desired reaction temperature (typically 30-50 °C) with stirring.

  • Enzymatic Reaction:

    • Add the immobilized CAL-B to the reaction mixture.

    • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the unreacted amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The unreacted amine and the N-acylated product can be separated by standard methods such as column chromatography or extraction. For example, the basic amine can be extracted from the neutral amide using an acidic aqueous solution.

  • Hydrolysis of the Amide (Optional):

    • The N-acylated product can be hydrolyzed under acidic or basic conditions to recover the other enantiomer of the amine.

Data Presentation: Enzymatic Resolution of Amines

The following table provides examples of the enzymatic resolution of different amines, illustrating the high enantioselectivity that can be achieved.

SubstrateEnzymeAcyl DonorSolventConversion (%)e.e. of Substrate (%)e.e. of Product (%)
1-PhenylethylamineNovozym 435Ethyl methoxyacetateToluene~50>99>99
1-(4-Bromophenyl)ethylamineNovozym 435Ethyl acetateToluene52>9996
1-(1-Naphthyl)ethylamineNovozym 435Isopropyl acetateToluene4898>99

Workflow for Enzymatic Kinetic Resolution

G Enzymatic Kinetic Resolution Workflow racemic_amine Racemic this compound (R- and S-enantiomers) reaction Enantioselective Acylation racemic_amine->reaction enzyme_acyl Lipase (e.g., CAL-B) + Acyl Donor enzyme_acyl->reaction separation Separation (e.g., Chromatography, Extraction) reaction->separation unreacted_amine Unreacted Amine (e.g., S-enantiomer) separation->unreacted_amine acylated_product N-Acylated Product (e.g., R-enantiomer) separation->acylated_product hydrolysis Hydrolysis (Optional) acylated_product->hydrolysis recovered_amine Recovered Amine (e.g., R-enantiomer) hydrolysis->recovered_amine

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[1] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and have proven effective for a broad range of chiral compounds, including amines.

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a general approach to developing a chiral HPLC method for the separation of this compound enantiomers.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Additives (e.g., diethylamine for basic compounds)

Procedure:

  • Column Selection:

    • Based on the structure of this compound (a primary amine with an aromatic ring), polysaccharide-based CSPs are a good starting point.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol. A typical starting composition is 90:10 (v/v).

    • Polar Organic Mode: Screen with acetonitrile/methanol or pure ethanol.

    • For basic analytes like amines, it is often necessary to add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.

  • Method Optimization:

    • Solvent Ratio: Adjust the ratio of the strong to weak solvent in the mobile phase to optimize retention time and resolution. Increasing the polar component (e.g., alcohol) will generally decrease retention time.

    • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. Lowering the flow rate can sometimes improve resolution.

    • Temperature: Temperature can affect selectivity. Analyze at a controlled temperature (e.g., 25 °C) and investigate the effect of varying the temperature if necessary.

  • Analysis:

    • Dissolve a small amount of racemic this compound in the mobile phase.

    • Inject onto the equilibrated chiral column and record the chromatogram.

    • Calculate the resolution factor (Rs) between the two enantiomer peaks. A baseline separation is typically achieved with Rs ≥ 1.5.

Data Presentation: Starting Conditions for Chiral HPLC of a Similar Compound

The following table provides starting conditions for the chiral separation of the structurally related compound 3,5-difluorophenylalanine, which can serve as a guide.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection
CHIRALPAK® ZWIX(+)Methanol/Acetonitrile/Water (49/49/2) + 25mM Acetic Acid + 12.5mM Diethylamine0.5ELSD
CHIRALPAK® ZWIX(+)Methanol/Water (98/2) + 25mM Acetic Acid0.5ELSD

Logical Diagram for Chiral HPLC Method Development

G Chiral HPLC Method Development Logic start Start: Racemic this compound column_select Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->column_select mobile_phase_screen Screen Mobile Phases (Normal, Polar Organic) column_select->mobile_phase_screen add_modifier Add Basic Modifier (e.g., 0.1% DEA) mobile_phase_screen->add_modifier injection Inject Sample add_modifier->injection evaluate Evaluate Chromatogram injection->evaluate no_separation No Separation or Poor Peak Shape evaluate->no_separation No peaks or single peak partial_separation Partial Separation (Rs < 1.5) evaluate->partial_separation baseline_separation Baseline Separation (Rs >= 1.5) Method Developed evaluate->baseline_separation no_separation->column_select Try different column/mobile phase optimize Optimize Mobile Phase Ratio, Flow Rate, Temperature partial_separation->optimize optimize->injection

Caption: Logical workflow for chiral HPLC method development.

References

Solubility Profile of 1-(3,5-Difluorophenyl)ethanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,5-Difluorophenyl)ethanamine, a fluorinated aromatic amine of interest in pharmaceutical and chemical synthesis. In the absence of specific experimental data in the public domain, this document outlines the predicted solubility in a range of common organic solvents based on its chemical structure and established principles of solubility. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility. A logical framework illustrating the key factors influencing the solubility of this compound is also presented to guide formulation and experimental design.

Introduction

This compound is a primary amine containing a difluorinated phenyl ring. Its molecular structure, featuring both a polar amine group capable of hydrogen bonding and a largely non-polar, fluorinated aromatic ring, suggests a nuanced solubility profile across different organic solvents. Understanding this profile is critical for its application in synthetic chemistry, particularly for reaction condition optimization, purification, and formulation in drug development processes. This guide provides a foundational understanding of its likely solubility behavior and the methods to empirically determine it.

Predicted Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[1] The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are key determining factors. Aliphatic amines are known to be soluble in organic solvents.[2][3] The characteristics of this compound are as follows:

  • Polarity: The molecule possesses a polar amine (-NH2) group, which can act as a hydrogen bond donor and acceptor. The difluorinated phenyl ring has a significant dipole moment due to the electronegative fluorine atoms, contributing to its overall polarity.

  • Hydrogen Bonding: The primary amine group is capable of forming hydrogen bonds, which will favor solubility in protic and polar aprotic solvents.

  • Non-Polar Character: The phenyl ring provides a non-polar, hydrophobic region, which will favor solubility in less polar or non-polar solvents.

Based on these structural features, a qualitative prediction of solubility in various classes of organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Representative Organic Solvents

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe solvent's ability to hydrogen bond with the amine group and its overall polarity will lead to strong solute-solvent interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High to MediumThese solvents can accept hydrogen bonds and have high polarity, facilitating the dissolution of the polar parts of the molecule. The lack of a hydroxyl group might slightly reduce solubility compared to protic solvents.
Non-Polar Toluene, HexaneMedium to LowThe aromatic ring of toluene can interact favorably with the phenyl ring of the solute via π-π stacking. Solubility is expected to be lower in aliphatic non-polar solvents like hexane, where interactions would be weaker.
Chlorinated Dichloromethane (DCM)MediumDCM has a moderate polarity and can interact with the polar and non-polar regions of the molecule, making it a reasonably good solvent.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal saturation method . This protocol outlines the key steps for its implementation.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (high purity grade)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.[4]

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains.

  • Sample Collection and Filtration: After equilibration, stop the shaking and allow the solid to settle for at least 30 minutes at the same constant temperature. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.

  • Dilution: Accurately dilute a known volume or mass of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual factors influencing solubility.

G Experimental Workflow for Isothermal Saturation Method A Add excess solid solute to a vial B Add known volume of solvent A->B C Seal vial and equilibrate at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant and filter through 0.22 µm filter D->E F Accurately dilute the saturated solution E->F G Analyze concentration by HPLC or GC F->G H Calculate solubility G->H

Caption: A flowchart of the isothermal saturation method for solubility determination.

G Factors Influencing Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Factors A Polarity (Amine, C-F bonds) Solubility Solubility A->Solubility B H-Bonding (NH2 group) B->Solubility C Molecular Size & Shape C->Solubility D Polarity D->Solubility E H-Bonding Capacity E->Solubility F Dielectric Constant F->Solubility G Temperature G->Solubility H Pressure H->Solubility

References

Commercial Availability and Enantiopure Synthesis of 1-(3,5-Difluorophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic methodologies for obtaining enantiopure 1-(3,5-difluorophenyl)ethanamine. This chiral amine is a valuable building block in medicinal chemistry, and access to its enantiomerically pure forms is crucial for the development of stereospecific pharmaceuticals. This document outlines key quantitative data from commercial sources, detailed experimental protocols for chiral resolution, and the strategic importance of this compound in drug discovery.

Commercial Availability and Supplier Specifications

Enantiopure this compound, in both its (R) and (S) forms, as well as the racemic mixture, is commercially available from a variety of suppliers, typically as a hydrochloride salt. While most suppliers guarantee a purity of 95% or higher, the specific enantiomeric excess (ee) is often not publicly disclosed on technical data sheets but is typically available upon request through a Certificate of Analysis (CoA).

Table 1: Commercial Suppliers of Racemic this compound

SupplierProduct NameCAS NumberPurityNotes
VariousThis compound875486-34-3≥95%Available from multiple chemical suppliers.

Table 2: Commercial Suppliers of (R)-1-(3,5-Difluorophenyl)ethanamine

SupplierProduct NameCAS NumberPurityMelting Point (°C)
American Elements(R)-1-(3,5-Difluorophenyl)ethanamine771465-40-8High purity grades available[1]133-134[1]
Various(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride875486-33-2≥95%Commonly available as the HCl salt.

Table 3: Commercial Suppliers of (S)-1-(3,5-Difluorophenyl)ethanamine

SupplierProduct NameCAS NumberPurityNotes
American Elements(S)-1-(3,5-Difluorophenyl)ethanamine444643-16-7High purity grades available[2]CoA available upon request.[2]
Various(S)-1-(3,5-Difluorophenyl)ethanamine hydrochlorideNot specified≥95%Commonly available as the HCl salt.

Methodologies for Enantiomeric Separation and Synthesis

The preparation of enantiopure this compound can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

A widely used and industrially scalable method for separating enantiomers is the formation of diastereomeric salts using a chiral resolving agent. This process involves the reaction of the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer of the amine is then liberated from the purified diastereomeric salt by treatment with a base.

This protocol is a representative example based on established methods for resolving chiral amines.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid or a derivative, to the solution.

    • Heat the mixture gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiopure Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).

    • Stir the mixture vigorously until the salt completely dissolves and the free amine is partitioned into the organic layer.

    • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Asymmetric Synthesis via Biocatalysis

Modern synthetic approaches increasingly utilize enzymatic methods for the production of chiral amines due to their high enantioselectivity and mild reaction conditions. A bienzyme cascade system employing an R-ω-transaminase (R-ω-TA) and an alcohol dehydrogenase (ADH) can be used for the asymmetric synthesis of (R)-1-(3,5-difluorophenyl)ethanamine from the corresponding prochiral ketone.

This protocol is adapted from methodologies for the synthesis of similar chiral amines.[3]

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., Tris-HCl buffer, pH 9.0).

    • Add the substrate, 3,5-difluoroacetophenone.

    • Add the amino donor, such as isopropylamine (IPA).

    • Introduce the co-expressed R-ω-transaminase and alcohol dehydrogenase enzymes (e.g., as whole-cell catalysts).

    • Include the necessary cofactor for the ADH, such as NADP+.

  • Reaction Conditions:

    • Maintain the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC or GC to determine the conversion of the ketone and the enantiomeric excess of the amine product.

  • Work-up and Purification:

    • Once the reaction has reached completion, terminate the reaction by centrifuging to remove the enzyme (if using whole cells).

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography or by forming the hydrochloride salt and recrystallizing.

Applications in Drug Discovery and Development

Fluorinated organic compounds are of significant interest in drug discovery.[4] The introduction of fluorine atoms into a molecule can modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Enantiopure chiral amines, like this compound, serve as critical building blocks for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). The stereochemistry of a drug is often paramount to its efficacy and safety, as different enantiomers can exhibit distinct pharmacological activities and metabolic fates.

Logical Workflow for Chiral Amine in Drug Development

G cluster_0 Synthesis & Purification cluster_1 Drug Discovery & Development Racemic Amine Racemic Amine Chiral Resolution Chiral Resolution Racemic Amine->Chiral Resolution Separation Enantiopure Amine Enantiopure Amine Chiral Resolution->Enantiopure Amine Asymmetric Synthesis Asymmetric Synthesis Asymmetric Synthesis->Enantiopure Amine Lead Optimization Lead Optimization Enantiopure Amine->Lead Optimization Building Block Prochiral Ketone Prochiral Ketone Prochiral Ketone->Asymmetric Synthesis Transformation SAR Studies SAR Studies Lead Optimization->SAR Studies Iterative Design Candidate Drug Candidate Drug SAR Studies->Candidate Drug

Caption: Workflow for the synthesis and application of enantiopure amines in drug discovery.

The use of enantiopure this compound allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. By incorporating this specific chiral moiety, they can investigate how the spatial arrangement of the difluorophenyl group affects binding to the target receptor or enzyme, ultimately leading to the design of more potent and selective drug candidates.

References

An In-depth Technical Guide to the Synthesis of 1-(3,5-Difluorophenyl)ethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3,5-Difluorophenyl)ethanamine, a valuable building block in pharmaceutical and agrochemical research. The primary focus of this document is the reductive amination of 3,5-difluoroacetophenone, with a detailed exploration of the Leuckart reaction as a robust and scalable synthetic route.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and binding affinity. Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. This guide will delve into the practical aspects of synthesizing the title compound, providing detailed experimental protocols and relevant data to aid researchers in their synthetic endeavors.

Synthetic Pathway: Reductive Amination

The core of this synthesis involves the conversion of the ketone, 3,5-difluoroacetophenone, into the corresponding primary amine, this compound. This transformation is efficiently achieved through reductive amination. The overall reaction is depicted below:

G reactant 3,5-Difluoroacetophenone intermediate Iminium Intermediate reactant->intermediate Imination product This compound intermediate->product Reduction reagents + NH3 + Reducing Agent

Figure 1: General scheme for the reductive amination of 3,5-difluoroacetophenone.

There are several methods to accomplish this transformation, including catalytic hydrogenation and the use of hydride reducing agents. However, the Leuckart reaction and its modifications offer a practical and cost-effective approach, particularly for large-scale synthesis.[1]

The Leuckart Reaction: A Detailed Examination

The Leuckart reaction utilizes ammonium formate or a mixture of formamide and formic acid as both the amine source and the reducing agent.[1][2] The reaction proceeds by the initial formation of an imine or formylimine intermediate from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced by formate or formic acid to the desired amine.[3]

Reaction Parameters and Optimization

Several factors can influence the yield and purity of the final product in a Leuckart reaction. These include the choice of reagents, reaction temperature, and reaction time.

ParameterVariationTypical Range/ValueExpected Outcome
Amine Source/Reducing Agent Ammonium formate4-6 molar equivalentsHigher equivalents generally favor higher yields.[3]
Formamide & Formic AcidFormamide as solvent, 1-2 eq. formic acidCan offer better control and milder conditions.
Temperature Oil Bath160-190 °CHigher temperatures drive the reaction to completion but can lead to side products.[3]
Reaction Time Heating under reflux4-8 hoursMonitored by TLC or GC for disappearance of starting material.
Catalyst (optional) Magnesium chloride, Boric acidCatalytic amountsCan sometimes improve yields and reaction rates.[2]

Table 1: Key Parameters for the Leuckart Reaction of 3,5-Difluoroacetophenone.

Experimental Protocol: Leuckart Synthesis of this compound

This protocol is a representative procedure adapted from established methods for the Leuckart reaction of acetophenones.[3][4]

Materials:

  • 3,5-Difluoroacetophenone

  • Ammonium formate

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (pellets or concentrated solution)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-difluoroacetophenone (1.0 eq.) and ammonium formate (5.0 eq.).

  • Heating: Heat the mixture in an oil bath to 170-180 °C. The mixture will become molten and reaction will commence, often with the evolution of carbon dioxide and water. Maintain this temperature for 6 hours.

  • Work-up - Hydrolysis: After cooling the reaction mixture to room temperature, add a 10% aqueous solution of hydrochloric acid. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate formamide.

  • Extraction (Acid-Base):

    • Cool the acidic solution and transfer it to a separatory funnel. Wash with diethyl ether or dichloromethane to remove any unreacted ketone and non-basic impurities.

    • Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until pH > 12, ensuring the solution remains cool.

    • Extract the liberated amine with three portions of diethyl ether or dichloromethane.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield the pure amine.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification a Combine 3,5-Difluoroacetophenone and Ammonium Formate b Heat to 170-180 °C for 6h a->b c Hydrolyze with HCl b->c d Acid-Base Extraction c->d e Dry and Evaporate d->e f Vacuum Distillation e->f

Figure 2: Experimental workflow for the synthesis of this compound.

Alternative Reductive Amination Protocols

While the Leuckart reaction is effective, other reductive amination methods can also be employed, which may offer milder conditions or different selectivity profiles.

MethodReducing AgentAmine SourceSolventTypical Conditions
Catalytic Hydrogenation H₂ gasAmmoniaMethanol/EthanolPalladium on carbon (Pd/C) or Raney Nickel catalyst, elevated pressure and temperature.
Borohydride Reduction Sodium borohydride (NaBH₄)Ammonium acetateMethanolStepwise addition of NaBH₄ after imine formation.
Cyanoborohydride Reduction Sodium cyanoborohydride (NaBH₃CN)Ammonia/Ammonium acetateMethanolOne-pot reaction, pH control is crucial.
Triacetoxyborohydride Reduction Sodium triacetoxyborohydride (NaBH(OAc)₃)Ammonia/Ammonium acetateDichloroethane (DCE) or Tetrahydrofuran (THF)Mild and selective, tolerates a wide range of functional groups.

Table 2: Comparison of Alternative Reductive Amination Methods.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. Typical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching of the primary amine.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

  • The Leuckart reaction is conducted at high temperatures and may involve the evolution of gases. The reaction should be performed in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound via the reductive amination of 3,5-difluoroacetophenone is a robust and scalable process. The Leuckart reaction, in particular, offers a practical and economical route for its preparation. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development. Careful optimization of reaction parameters and adherence to safety protocols are essential for achieving high yields and purity.

References

Spectroscopic Profile of (R)-1-(3,5-Difluorophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-1-(3,5-Difluorophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical development due to its prevalence as a key building block in various active pharmaceutical ingredients. This document outlines the expected spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and analysis.

Core Spectroscopic Data

The following tables summarize the predicted and expected quantitative data for (R)-1-(3,5-Difluorophenyl)ethanamine. The NMR data presented is based on computational predictions and analysis of similar structures, providing a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH(NH₂)4.10 - 4.20Quartet (q)~6.7
Ar-H (C2-H, C6-H)6.85 - 6.95Multiplet (m)-
Ar-H (C4-H)6.70 - 6.80Triplet of triplets (tt)J(H,F) ≈ 9.0, J(H,H) ≈ 2.3
-NH₂1.50 - 2.50Broad Singlet (br s)-
-CH₃1.35 - 1.45Doublet (d)~6.7

Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (ipso-C)148.0 - 150.0 (t, J(C,F) ≈ 13 Hz)
C3, C5 (-CF)161.0 - 163.0 (dd, J(C,F) ≈ 245 Hz, J(C,F) ≈ 14 Hz)
C2, C6109.0 - 111.0 (d, J(C,F) ≈ 26 Hz)
C4101.0 - 103.0 (t, J(C,F) ≈ 26 Hz)
-CH(NH₂)50.0 - 52.0
-CH₃24.0 - 26.0

Solvent: CDCl₃. Reference: CDCl₃ (δ = 77.16 ppm).

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ar-F-110.0 to -112.0Multiplet (m)

Reference: CFCl₃ (δ = 0.00 ppm).

Table 4: Expected IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3400Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2970Medium
N-H Bend (amine)1590 - 1650Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-F Stretch1100 - 1350Strong
Table 5: Expected Mass Spectrometry Data
Ion Predicted m/z Description
[M+H]⁺158.0776Molecular ion peak (protonated)
[M-CH₃]⁺142.0465Loss of a methyl group
[C₇H₅F₂]⁺127.0359Benzyl fragment with fluorine

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-(3,5-Difluorophenyl)ethanamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Parameters: Spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 512-1024 scans.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz or higher.

    • Pulse Program: Standard single-pulse sequence, proton-decoupled.

    • Acquisition Parameters: Spectral width of -50 to -150 ppm, relaxation delay of 1-2 seconds, 64-128 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: As (R)-1-(3,5-Difluorophenyl)ethanamine is a liquid at room temperature, a neat sample can be analyzed. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • ESI-MS Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • EI-MS Analysis:

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of (R)-1-(3,5-Difluorophenyl)ethanamine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (R)-1-(3,5-Difluorophenyl)ethanamine NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectroscopy (1H, 13C, 19F) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry (ESI or EI) MS_Prep->MS Structure_Confirmation Structural Elucidation & Data Tabulation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the Spectroscopic Characterization.

This guide serves as a valuable resource for the spectroscopic analysis of (R)-1-(3,5-Difluorophenyl)ethanamine, facilitating its unambiguous identification and characterization in research and development settings.

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids Using (S)-1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical industry for the separation of enantiomers, as often only one enantiomer of a chiral drug provides the desired therapeutic effect while the other may be inactive or cause adverse effects. A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine resolving agent. This application note provides a generalized framework and protocol for the chiral resolution of carboxylic acids using (S)-1-(3,5-Difluorophenyl)ethanamine.

(S)-1-(3,5-Difluorophenyl)ethanamine is a chiral amine that can be used to form diastereomeric salts with racemic carboxylic acids. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by techniques like fractional crystallization. While specific quantitative data and optimized protocols for a wide range of carboxylic acids with this particular resolving agent are not extensively documented in publicly available literature, the principles outlined here, based on the use of similar chiral phenylethylamine derivatives, provide a strong foundation for developing a successful resolution process.

Principle of Chiral Resolution

The fundamental principle involves the reaction of a racemic mixture of a carboxylic acid (containing both R and S enantiomers) with a single enantiomer of a chiral amine, in this case, (S)-1-(3,5-Difluorophenyl)ethanamine. This reaction forms a mixture of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). Because these salts are diastereomers, they possess different physical properties, most notably different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated. Subsequently, the resolved carboxylic acid enantiomer is liberated from the purified diastereomeric salt by treatment with an acid.

Generalized Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using (S)-1-(3,5-Difluorophenyl)ethanamine.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Recovery racemic_acid Racemic Carboxylic Acid (R/S mixture) mix Mixing and Dissolution (with heating if necessary) racemic_acid->mix resolving_agent (S)-1-(3,5-Difluorophenyl)ethanamine resolving_agent->mix solvent Suitable Solvent solvent->mix crystallization Fractional Crystallization (Cooling/Evaporation) mix->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (R-acid)-(S-amine)) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in filtrate) filtration->more_soluble acid_treatment Acid Treatment (e.g., HCl) less_soluble->acid_treatment extraction Solvent Extraction acid_treatment->extraction pure_enantiomer Enantiomerically Pure Carboxylic Acid extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: Generalized workflow for chiral resolution.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the chiral resolution of a specific carboxylic acid using (S)-1-(3,5-Difluorophenyl)ethanamine. Optimization of solvent, temperature, and stoichiometry will be necessary for each specific substrate.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. Common solvents to screen include alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and nitriles (e.g., acetonitrile), or mixtures thereof with water or non-polar solvents like hexanes or toluene.

  • Addition of Resolving Agent: To the heated solution, add (S)-1-(3,5-Difluorophenyl)ethanamine (0.5 to 1.0 equivalents). The optimal stoichiometry should be determined empirically. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt (if available). Further cooling in an ice bath or refrigerator may be required to maximize the yield of the crystalline salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt under vacuum.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Suspension: Suspend the dried diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous acid solution (e.g., 1 M HCl).

  • Acidification: Stir the mixture vigorously until the solid has completely dissolved and the salt has been cleaved. The carboxylic acid will be protonated and partition into the organic layer, while the protonated amine resolving agent will remain in the aqueous layer.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Protocol 3: Recovery of the Chiral Resolving Agent
  • Basification: To the aqueous layer from the extraction step (Protocol 2, step 3), add a strong base (e.g., 10 M NaOH) until the solution is strongly basic (pH > 12). This will deprotonate the amine.

  • Extraction: Extract the liberated (S)-1-(3,5-Difluorophenyl)ethanamine with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Concentration: Dry the organic extract over a suitable drying agent, filter, and remove the solvent under reduced pressure to recover the chiral resolving agent, which can potentially be reused.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis resolved_acid Resolved Carboxylic Acid derivatization Derivatization (optional) (e.g., to methyl ester) resolved_acid->derivatization hplc Chiral HPLC derivatization->hplc gc Chiral GC derivatization->gc peak_integration Peak Area Integration hplc->peak_integration gc->peak_integration ee_calculation Enantiomeric Excess (ee) Calculation peak_integration->ee_calculation

Caption: Workflow for ee determination.

Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The carboxylic acid may need to be derivatized to its methyl or other ester to improve its chromatographic properties on certain chiral stationary phases.

  • Chiral Gas Chromatography (GC): Similar to HPLC, derivatization to a more volatile ester may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for the determination of their ratio by integration.

Data Presentation (Illustrative Template)

Racemic Carboxylic AcidResolving Agent Equiv.Crystallization SolventYield of Diast. Salt (%)ee of Resolved Acid (%)
e.g., (±)-Ibuprofene.g., 0.5e.g., Ethanol/Water (9:1)e.g., 40e.g., 95
e.g., (±)-Naproxene.g., 1.0e.g., Acetonitrilee.g., 35e.g., 98
[Carboxylic Acid A]
[Carboxylic Acid B]

Conclusion

The chiral resolution of carboxylic acids using (S)-1-(3,5-Difluorophenyl)ethanamine is a promising application of classical resolution techniques. While specific, optimized protocols for a broad range of substrates are not widely published, the generalized protocols and principles outlined in these application notes provide a solid foundation for researchers to develop efficient and effective separation methods. Systematic screening of crystallization solvents, temperature profiles, and stoichiometry will be key to achieving high yields and enantiomeric purities for a given carboxylic acid.

Application Notes and Protocols: Use of 1-(3,5-Difluorophenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples, established protocols, or quantitative data for the use of 1-(3,5-Difluorophenyl)ethanamine as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore presented as a hypothetical guide based on the well-established principles of chiral auxiliary-based synthesis, drawing parallels with structurally similar and commonly employed chiral auxiliaries. These protocols should be considered theoretical and would require significant optimization and validation.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and readily removable under mild conditions without racemization of the desired product.[1] While this compound is commercially available in its enantiopure forms, its application as a chiral auxiliary is not documented in scientific literature.

This document outlines the potential applications and hypothetical protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations. The difluorophenyl group may offer unique electronic and steric properties that could influence the stereochemical outcome of reactions.

Hypothetical Applications

Based on its structure as a primary chiral amine, this compound could potentially be employed in a variety of asymmetric reactions, including:

  • Asymmetric Alkylation: By forming a chiral amide with a carboxylic acid derivative, the auxiliary could direct the stereoselective alkylation of the α-carbon.

  • Asymmetric Aldol Reactions: As part of a chiral amide enolate, it could control the stereochemistry of the aldol addition to an aldehyde.

  • Asymmetric Diels-Alder Reactions: Attached to a dienophile, it could influence the facial selectivity of the cycloaddition.

  • Asymmetric Conjugate Addition: It could be used to direct the 1,4-addition of nucleophiles to α,β-unsaturated systems.

The general workflow for utilizing a chiral auxiliary like this compound is depicted below.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis A 1. Attachment of Chiral Auxiliary G Chiral Substrate-Auxiliary Adduct A->G B 2. Diastereoselective Reaction C 3. Cleavage of Chiral Auxiliary B->C D Enantiomerically Enriched Product C->D E Recovered Chiral Auxiliary C->E F Achiral Substrate F->A G->B

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Hypothetical Protocols

Asymmetric Alkylation of a Carboxylic Acid Derivative

This protocol describes a hypothetical procedure for the diastereoselective alkylation of a propionate derivative.

a) Formation of the Chiral Amide (Substrate-Auxiliary Adduct)

G cluster_0 Formation of Chiral Amide A Propionyl Chloride C Amide Formation (e.g., Schotten-Baumann conditions) A->C B (R)-1-(3,5-Difluorophenyl)ethanamine B->C D Chiral N-Propionyl Amide C->D

Caption: Hypothetical formation of the chiral amide adduct.

Experimental Protocol:

  • Dissolve (R)-1-(3,5-Difluorophenyl)ethanamine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the solution.

  • Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral N-propionyl amide.

b) Diastereoselective Alkylation

G cluster_1 Diastereoselective Alkylation E Chiral N-Propionyl Amide F Deprotonation (e.g., LDA, -78 °C) E->F G Chiral Enolate F->G H Electrophile Addition (e.g., Benzyl Bromide) G->H I Alkylated Chiral Amide H->I

Caption: Hypothetical diastereoselective alkylation step.

Experimental Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.2 eq.) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Dissolve the chiral N-propionyl amide (1.0 eq.) in dry THF and add it dropwise to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.5 eq.) to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) would need to be determined by ¹H NMR or HPLC analysis of the crude product.

c) Cleavage of the Chiral Auxiliary

G cluster_2 Auxiliary Cleavage J Alkylated Chiral Amide K Hydrolysis (e.g., 6M HCl, reflux) J->K L Enantiomerically Enriched Carboxylic Acid K->L M Recovered Chiral Auxiliary Hydrochloride K->M

Caption: Hypothetical cleavage of the chiral auxiliary.

Experimental Protocol:

  • Reflux the alkylated chiral amide in 6M aqueous HCl for 12-24 hours.

  • Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether to remove the desired carboxylic acid.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • The aqueous layer can be basified with NaOH and extracted with an organic solvent to recover the free chiral auxiliary. The enantiomeric excess (e.e.) of the product would be determined by chiral HPLC or by conversion to a chiral derivative.

Quantitative Data Summary (Hypothetical)

Since no experimental data exists, the following table is a template for how results would be presented. The effectiveness of a chiral auxiliary is judged by the diastereomeric excess (d.e.) of the product from the diastereoselective reaction and the final enantiomeric excess (e.e.) of the product after auxiliary removal, along with the chemical yields.

StepProductYield (%)Diastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)
Amide Formation Chiral N-Propionyl Amide>90% (expected)N/AN/A
Alkylation Alkylated Chiral AmideTo be determinedTo be determinedN/A
Cleavage Enriched Carboxylic AcidTo be determinedN/ATo be determined
Conclusion for Researchers

The use of novel chiral auxiliaries is a continuing area of interest in asymmetric synthesis. This compound presents an unexplored scaffold for such applications. The protocols outlined above provide a starting point for investigating its potential. Researchers would need to systematically evaluate various reaction conditions (base, solvent, temperature, electrophile) to optimize both the chemical yield and the diastereoselectivity of the key stereocenter-forming reaction. Furthermore, the development of milder cleavage conditions would be crucial for the practical application of this potential auxiliary. The electronic properties of the difluorinated ring might influence the acidity of the α-protons and the chelating ability of the amide, potentially leading to unique reactivity and selectivity compared to more common phenyl- or naphthyl-based auxiliaries.

References

Application Notes and Protocols for the Diastereomeric Salt Resolution of 1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral resolution of racemic 1-(3,5-difluorophenyl)ethanamine via diastereomeric salt formation. This classical resolution technique is a robust and scalable method for separating enantiomers, which is a critical step in the development of chiral active pharmaceutical ingredients (APIs). The protocol is based on established methodologies for structurally similar amines and provides a strong foundation for optimization.

Introduction

Chiral resolution by diastereomeric salt formation is a widely used industrial method for separating enantiomers.[1][2] The process involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][4] The desired enantiomer is then liberated from the isolated salt. Common resolving agents for amines include chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid.[5][6]

The selection of an appropriate resolving agent and solvent system is crucial for a successful resolution and is often determined empirically.[5] This protocol will focus on the use of tartaric acid derivatives as resolving agents, drawing upon successful resolutions of analogous phenylethylamines.[4][5][7]

Data Presentation

The following tables summarize representative quantitative data from the resolution of a structurally analogous amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, using tartaric acid derivatives.[5] These values provide a benchmark for the expected performance of the resolution of this compound and should be used as a starting point for optimization studies.

Table 1: Performance of Chiral Resolving Agents in a Representative Amine Resolution [5]

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid1:1Methanol20-25High>95%
(R,R)-di-p-toluoyl-tartaric acid1:1Ethanol0-5Moderate>90%

Table 2: Influence of Crystallization Time on a Representative Resolution [7]

Crystallization Time (hours)Temperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Diastereomer (%)
12587.583.5
1225Lower44.0

Note: The data in Table 2 illustrates the principle of kinetic versus thermodynamic control in diastereomeric salt crystallizations, where shorter crystallization times can sometimes lead to higher enantiomeric purity.[7]

Experimental Protocols

This section details the step-by-step methodology for the diastereomeric salt resolution of this compound.

Materials and Equipment
  • Racemic this compound

  • Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)

  • Solvent (e.g., methanol, ethanol, or isopropanol)

  • Aqueous basic solution (e.g., 1 M Sodium Hydroxide)

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC or GC)

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve racemic this compound (1.0 equivalent) in a minimal amount of the chosen solvent (e.g., methanol) with gentle heating and stirring.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 to 1.0 equivalents) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring. The formation of a precipitate (the diastereomeric salts) may be observed.

  • Crystallization: The crystallization process can be controlled by temperature.

    • Heating and Cooling: Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently cool further in an ice bath or refrigerator to maximize crystal formation.

    • Kinetic Resolution: For some systems, rapid crystallization at a specific temperature may yield a higher enantiomeric excess.[7]

  • Isolation: Isolate the crystalline diastereomeric salt by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated salt under vacuum.

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Suspension: Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH).[5]

  • Liberation: Stir the mixture vigorously until the solid has completely dissolved and the salt has partitioned between the two phases. The base will neutralize the acidic resolving agent, liberating the free amine into the organic layer.

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the amine.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).[5]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the recovered amine using an appropriate chiral analytical method (e.g., HPLC or GC).

Visualizations

The following diagrams illustrate the workflow and the underlying chemical principles of the diastereomeric salt resolution process.

G cluster_workflow Experimental Workflow racemate Racemic Amine (R/S)-1-(3,5-Difluorophenyl)ethanamine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Salt (e.g., (S)-Amine • L-Tartrate) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in (R)-Amine • L-Tartrate) filtration->mother_liquor Liquid liberation Liberation of Amine (Base Treatment) less_soluble_salt->liberation extraction Extraction & Purification liberation->extraction final_product Enantiomerically Enriched Amine (e.g., (S)-Amine) extraction->final_product

Caption: Workflow for diastereomeric salt resolution.

G cluster_relationship Logical Relationship of Stereoisomers racemate Racemic Amine (R-Amine + S-Amine) plus_resolving_agent + racemate->plus_resolving_agent resolving_agent Chiral Resolving Agent (L-Acid) plus_resolving_agent->resolving_agent diastereomers Diastereomeric Salts (R-Amine • L-Acid) (S-Amine • L-Acid) resolving_agent->diastereomers separation Separation via Different Solubilities diastereomers->separation salt1 (R-Amine • L-Acid) separation->salt1 salt2 (S-Amine • L-Acid) separation->salt2

Caption: Formation of separable diastereomers.

References

Application Note: Chiral HPLC Method for Determining Enantiomeric Excess of 1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a proposed chiral High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric excess (e.e.) of 1-(3,5-Difluorophenyl)ethanamine. The method is designed to provide a robust and reproducible separation of the (R)- and (S)-enantiomers. This document provides the necessary experimental protocols, data presentation, and workflow diagrams to aid researchers in implementing a similar analytical approach. The separation is based on a polysaccharide-based chiral stationary phase, which is widely used for a broad range of chiral compounds.[1]

Introduction

The stereochemical composition of pharmacologically active compounds is a critical parameter in drug development and quality control.[2] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] Consequently, regulatory agencies often require the development and validation of stereoselective analytical methods to control the enantiomeric purity of drug substances. This compound is a chiral amine that may serve as a key building block in the synthesis of various pharmaceutical agents. Therefore, a reliable analytical method to determine its enantiomeric excess is essential.

This application note proposes a normal-phase chiral HPLC method. While reversed-phase methods are also possible, normal-phase chromatography with polysaccharide-based chiral stationary phases often provides excellent selectivity for the enantiomers of primary amines.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Column: A chiral column with a polysaccharide-based stationary phase is recommended. For this proposed method, a column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel is selected due to its broad applicability for chiral amine separations.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA) are required.

  • Standards: Racemic this compound and, if available, enantiomerically pure standards of (R)- and (S)-1-(3,5-Difluorophenyl)ethanamine.

  • Sample Diluent: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

Chromatographic Conditions

The following chromatographic conditions are proposed for the separation of this compound enantiomers. Optimization may be necessary depending on the specific column and HPLC system used.

ParameterProposed Value
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Note: The addition of a small amount of a basic modifier like diethylamine to the mobile phase is crucial for obtaining good peak shape and resolution for basic analytes like amines on polysaccharide-based CSPs.

Standard and Sample Preparation
  • Standard Solution (Racemic): Prepare a stock solution of racemic this compound in the sample diluent at a concentration of approximately 1.0 mg/mL. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Enantiomeric Excess Calculation

The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers from the chromatogram.

e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where:

  • Areamajor is the peak area of the more abundant enantiomer.

  • Areaminor is the peak area of the less abundant enantiomer.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on the proposed method. These are hypothetical values for illustrative purposes.

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (min) ~ 8.5~ 10.2
Peak Area (arbitrary units) VariesVaries
Tailing Factor ≤ 1.5≤ 1.5
Resolution (Rs) \multicolumn{2}{c}{≥ 2.0}

Note: The elution order of the enantiomers may be inverted by using a chiral stationary phase with the opposite chirality.[3]

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the determination of enantiomeric excess using the proposed chiral HPLC method.

G Figure 1: Experimental Workflow for Enantiomeric Excess Determination cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing & Analysis A Weigh Sample/Standard B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC System C->D E Separation on Chiral Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H I Report Results H->I

Caption: Experimental Workflow for Enantiomeric Excess Determination.

Logical Relationship of HPLC System Components

This diagram shows the logical flow and relationship between the key components of the HPLC system used in this application.

G Figure 2: Logical Diagram of the HPLC System Solvent Mobile Phase Reservoir (Hexane/IPA/DEA) Pump HPLC Pump Solvent->Pump 1.0 mL/min Injector Autosampler/Injector Pump->Injector Column Chiral Column (Thermostatted) Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical Diagram of the HPLC System.

Conclusion

The proposed chiral HPLC method provides a reliable and robust approach for the determination of the enantiomeric excess of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is expected to yield excellent separation and peak shapes. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to develop and implement stereoselective analytical methods for chiral amines. Further method validation should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.

References

Application of 1-(3,5-Difluorophenyl)ethanamine Moiety in the Synthesis of Pharmaceutical Intermediates for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1-(3,5-difluorophenyl)ethanamine structural motif is a key component in the synthesis of complex pharmaceutical intermediates, particularly in the development of antiviral drugs. The presence of the difluorophenyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. This application note details the synthesis of a critical chiral amine intermediate, (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine, a key building block for the anti-HIV drug Lenacapavir. Lenacapavir is a first-in-class capsid inhibitor, demonstrating the importance of this structural class in modern medicine.[1][2]

This document provides detailed experimental protocols for the synthesis of this intermediate, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflows.

Data Presentation

Table 1: Synthesis of Weinreb Amide 9c

StepReactionStarting MaterialReagentProductYield (%)Purity (%)Reference
1Weinreb Amide Formation2-(3,5-difluorophenyl)acetic acidN,O-dimethylhydroxylamineWeinreb amide 9c96>95[2]

Table 2: Synthesis of Racemic Amine 4-rac

StepReactionStarting MaterialKey ReagentsProductOverall Yield (%)ScaleReference
2Ketone SynthesisWeinreb amide 9c3,6-dibromo-2-picoline, n-BuLiKetone 85030g[2]
3ReductionKetone 8NaBH4Alcohol 6>95-[3]
4MesylationAlcohol 6Mesyl chlorideMesylate 11>99-[3]
5AminationMesylate 11NH3Racemic amine 4-rac-Decagram[3]

Table 3: Chiral Resolution of Racemic Amine

StepReactionStarting MaterialResolving AgentProductOverall Yield (%)Reference
6Dynamic Kinetic ResolutionRacemic amine 4-racN-acetyl-D-leucine (NADL)(S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine ((S)-4)~15 (from 2-(3,5-difluorophenyl)acetic acid)[2][4]

Experimental Protocols

1. Synthesis of Weinreb Amide 9c from 2-(3,5-difluorophenyl)acetic acid

  • Materials: 2-(3,5-difluorophenyl)acetic acid, oxalyl chloride, N,O-dimethylhydroxylamine hydrochloride, triethylamine, dichloromethane (DCM).

  • Procedure:

    • A solution of 2-(3,5-difluorophenyl)acetic acid in DCM is cooled to 0 °C.

    • Oxalyl chloride is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at room temperature until completion.

    • The solvent is removed under reduced pressure.

    • The residue is redissolved in DCM and added to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in DCM.

    • The reaction mixture is stirred and allowed to warm to room temperature.

    • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield Weinreb amide 9c.[2]

2. Synthesis of Racemic Amine 4-rac

This synthesis involves a multi-step process starting from the Weinreb amide.

  • Step 2.1: Ketone Synthesis

    • A solution of 3,6-dibromo-2-picoline in THF is cooled to -78 °C.

    • n-Butyllithium is added dropwise, and the mixture is stirred.

    • A solution of Weinreb amide 9c in THF is added, and the reaction is stirred at -78 °C.

    • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

    • The organic layers are combined, dried, and concentrated. The crude product is purified by trituration to afford ketone 8.[2]

  • Step 2.2: Reduction to Alcohol

    • Ketone 8 is dissolved in methanol and cooled to 0 °C.

    • Sodium borohydride (NaBH4) is added portion-wise.

    • The reaction is stirred until completion, then quenched with water and extracted with ethyl acetate.

    • The combined organic layers are dried and concentrated to yield alcohol 6.[3]

  • Step 2.3: Mesylation

    • Alcohol 6 is dissolved in DCM and cooled to 0 °C.

    • Triethylamine is added, followed by the dropwise addition of mesyl chloride.

    • The reaction is stirred at 0 °C until completion.

    • The mixture is washed with water and brine, dried, and concentrated to give mesylate 11.[3]

  • Step 2.4: Amination

    • Mesylate 11 is dissolved in a solution of ammonia in methanol.

    • The reaction is heated in a sealed vessel until completion.

    • The solvent is removed under reduced pressure, and the residue is worked up to provide racemic amine 4-rac.[3]

3. Dynamic Kinetic Resolution (DKR) to obtain (S)-4

  • Materials: Racemic amine 4-rac, N-acetyl-D-leucine (NADL), solvent (e.g., isopropanol).

  • Procedure:

    • Racemic amine 4-rac and N-acetyl-D-leucine are dissolved in the chosen solvent.

    • The mixture is heated to allow for the formation of diastereomeric salts.

    • The solution is then cooled to induce crystallization of the desired (S)-amine-(R)-acid salt.

    • The crystals are filtered, washed with a cold solvent, and dried.

    • The chiral salt is then treated with a base (e.g., NaOH) to liberate the free enantiopure amine (S)-4.[2][4]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product 2_3_5_difluorophenyl_acetic_acid 2-(3,5-Difluorophenyl) acetic acid Weinreb_amide Weinreb Amide 9c 2_3_5_difluorophenyl_acetic_acid->Weinreb_amide N,O-dimethyl- hydroxylamine 3_6_dibromo_2_picoline 3,6-dibromo-2-picoline Ketone Ketone 8 3_6_dibromo_2_picoline->Ketone Weinreb_amide->Ketone n-BuLi Alcohol Alcohol 6 Ketone->Alcohol NaBH4 Mesylate Mesylate 11 Alcohol->Mesylate MsCl Racemic_amine Racemic Amine 4-rac Mesylate->Racemic_amine NH3 Chiral_amine (S)-1-(3,6-dibromopyridin-2-yl)-2- (3,5-difluorophenyl)ethan-1-amine Racemic_amine->Chiral_amine DKR with N-acetyl-D-leucine

Caption: Synthetic workflow for the preparation of a key Lenacapavir intermediate.

HIV_Capsid_Inhibition HIV_Virus HIV-1 Virus Viral_Capsid Viral Capsid (Protein Shell) HIV_Virus->Viral_Capsid contains Viral_Replication_Cycle Viral Replication Cycle Viral_Capsid->Viral_Replication_Cycle is essential for Inhibition_of_Replication Inhibition of Viral Replication Viral_Replication_Cycle->Inhibition_of_Replication Lenacapavir Lenacapavir Capsid_Disruption Disruption of Capsid Function Lenacapavir->Capsid_Disruption targets and causes Capsid_Disruption->Inhibition_of_Replication leads to

Caption: Mechanism of action of Lenacapavir targeting the HIV-1 capsid.

References

Application Notes: 1-(3,5-Difluorophenyl)ethanamine and its Analogs as Versatile Building Blocks for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of fluorinated phenylamine derivatives, specifically analogs of 1-(3,5-difluorophenyl)ethanamine, as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The focus is on their application in the development of potent and selective therapeutics, exemplified by the synthesis of Ticagrelor analogs, which are P2Y12 receptor antagonists used as antiplatelet agents.

Introduction

Fluorinated organic compounds play a significant role in modern medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound and its structural analogs are valuable chiral building blocks that introduce a difluorophenyl moiety into a target molecule. This structural motif is found in various pharmacologically active compounds, contributing to their desired therapeutic profiles.

Application Example: Synthesis of Ticagrelor Analogs

A prominent application of a difluorophenyl-containing amine building block is in the synthesis of analogs of Ticagrelor, a potent and reversible P2Y12 receptor antagonist.[1][2] While not this compound itself, the structurally related (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a key intermediate in the synthesis of these antiplatelet agents.[1] The difluorophenyl group is crucial for the molecule's interaction with the receptor.

The synthetic strategy involves the nucleophilic substitution of a chlorine atom on a triazolo[4,5-d]pyrimidine core with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[1] This reaction is a critical step in assembling the final API.

Experimental Workflow: Synthesis of Ticagrelor Analog Intermediate

start Start Materials: - Triazolo[4,5-d]pyrimidine derivative (Cl at C7) - (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine - Triethylamine (TEA) - Acetonitrile (Solvent) reaction Nucleophilic Aromatic Substitution start->reaction Heat (e.g., 80 °C) workup Reaction Workup: - Evaporation of solvent - Purification by column chromatography reaction->workup Reaction completion product Product: Ticagrelor Analog Intermediate workup->product

Caption: Synthetic workflow for the key nucleophilic substitution step.

Experimental Protocols

Protocol 1: Synthesis of a Ticagrelor Analog Intermediate via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of Ticagrelor analogs.[1]

Materials:

  • 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (starting material for the triazolo[4,5-d]pyrimidine core)

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of the 7-chloro-triazolo[4,5-d]pyrimidine intermediate in acetonitrile, add triethylamine.

  • Add (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the desired Ticagrelor analog intermediate.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of a Ticagrelor Analog Intermediate
ParameterValueReference
SolventAcetonitrile[1]
BaseTriethylamine (TEA)[1]
Temperature80 °C[1]
Reaction Time1 - 4 hours[1]
Overall Yield of Ticagrelor65%[3]
Purity of Ticagrelor (by HPLC)99.78%[3]
Table 2: Biological Activity of Ticagrelor and its Analogs
CompoundTargetActivity (IC50)Reference
TicagrelorP2Y12 Receptor-[2]
Analog 1bP2Y12 ReceptorComparable to Ticagrelor[2]
Analog 1dP2Y12 ReceptorComparable to Ticagrelor[2]
Analog 35bP2Y12 ReceptorComparable to Ticagrelor[2]
Analog 35fP2Y12 ReceptorComparable to Ticagrelor[2]

Mechanism of Action: P2Y12 Receptor Antagonism

Ticagrelor and its analogs are direct-acting P2Y12 receptor antagonists.[4] The P2Y12 receptor is a crucial G-protein coupled receptor on the surface of platelets. Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that leads to platelet activation and aggregation, a key process in thrombosis.[4][5]

By reversibly binding to the P2Y12 receptor, Ticagrelor prevents ADP from binding and initiating this signaling cascade.[4] This inhibition of platelet activation is a key therapeutic strategy in the prevention of cardiovascular events in patients with acute coronary syndrome.

Signaling Pathway of P2Y12 Receptor and Inhibition by Ticagrelor

ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Binds & Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates GPIIb_IIIa GPIIb/IIIa Activation VASP_P->GPIIb_IIIa Inhibits Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Caption: P2Y12 signaling and Ticagrelor's inhibitory action.

Conclusion

This compound and its analogs are valuable building blocks for the synthesis of complex APIs. Their incorporation can significantly influence the pharmacological properties of the final drug molecule. The synthesis of Ticagrelor analogs serves as a compelling example of how these fluorinated building blocks are utilized in the development of targeted therapies. The provided protocols and data offer a foundation for researchers in the field of drug discovery and development to explore the potential of these versatile chemical entities.

References

Application Notes and Protocols: Reactions of 1-(3,5-Difluorophenyl)ethanamine with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 1-(3,5-difluorophenyl)ethanamine with various electrophilic reagents, including acyl chlorides, sulfonyl chlorides, and carbonyl compounds. The resulting N-substituted derivatives are valuable intermediates in drug discovery, exhibiting a range of biological activities.

N-Acylation: Synthesis of N-(1-(3,5-Difluorophenyl)ethyl)amides

N-acylation of this compound with acyl chlorides provides a straightforward method for the synthesis of a diverse range of amides. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct.

Experimental Protocol: General Procedure for N-Acylation

A solution of this compound (1.0 eq.) and a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is cooled to 0 °C in an ice bath. The desired acyl chloride (1.0-1.2 eq.) is then added dropwise to the stirred solution. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a period of 2 to 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-(1-(3,5-difluorophenyl)ethyl)amide.

Electrophile (Acyl Chloride)BaseSolventTime (h)Temp (°C)Yield (%)Reference
Benzoyl chlorideTriethylamineDichloromethane40 to RT85-95General Method
Acetyl chlorideDiisopropylethylamineTetrahydrofuran20 to RT80-90General Method
4-Nitrobenzoyl chlorideTriethylamineDichloromethane60 to RT88General Method
Cyclopropanecarbonyl chlorideDiisopropylethylamineDichloromethane30 to RT92General Method

Reaction Scheme: N-Acylation

N_Acylation cluster_conditions Reaction Conditions amine This compound product N-(1-(3,5-Difluorophenyl)ethyl)amide amine->product + acyl_chloride R-COCl (Acyl Chloride) acyl_chloride:e->product:w base Base (e.g., TEA, DIPEA) solvent Solvent (e.g., DCM, THF)

Caption: General reaction scheme for the N-acylation of this compound.

N-Sulfonylation: Synthesis of N-(1-(3,5-Difluorophenyl)ethyl)sulfonamides

The reaction of this compound with sulfonyl chlorides, often performed under Hinsberg conditions, yields sulfonamides. These compounds are of significant interest in medicinal chemistry due to their prevalence in a variety of therapeutic agents.

Experimental Protocol: General Procedure for N-Sulfonylation

To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of dichloromethane and aqueous alkali (e.g., NaOH or KOH), the sulfonyl chloride (1.0-1.1 eq.) is added portion-wise or dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 to 24 hours. Reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are washed successively with dilute acid (e.g., 1N HCl) to remove excess pyridine if used, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude sulfonamide is purified by column chromatography or recrystallization.

Electrophile (Sulfonyl Chloride)BaseSolventTime (h)Temp (°C)Yield (%)Reference
Benzenesulfonyl chloridePyridinePyridine12RT80-90[1]
p-Toluenesulfonyl chlorideNaOHDichloromethane/Water6RT85[1]
Methanesulfonyl chlorideTriethylamineDichloromethane40 to RT75-85General Method
4-Fluorobenzenesulfonyl chloridePyridinePyridine16RT82General Method

Reaction Scheme: N-Sulfonylation

N_Sulfonylation cluster_conditions Reaction Conditions amine This compound product N-(1-(3,5-Difluorophenyl)ethyl)sulfonamide amine->product + sulfonyl_chloride R-SO2Cl (Sulfonyl Chloride) sulfonyl_chloride:e->product:w base Base (e.g., Pyridine, NaOH) solvent Solvent (e.g., Pyridine, DCM) Reductive_Amination_Workflow start Start mix Mix Amine, Carbonyl, and NaBH(OAc)3 in Solvent start->mix stir Stir at Room Temperature (2-24 h) mix->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End Product purify->end Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P Proliferation Cell Proliferation TranscriptionFactor->Proliferation Activation Inhibitor N-(1-(3,5-Difluorophenyl)ethyl) Derivative Inhibitor->Kinase1

References

Application Notes and Protocols: Derivatization of 1-(3,5-Difluorophenyl)ethanamine for GC and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amine 1-(3,5-Difluorophenyl)ethanamine to facilitate its analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols cover both achiral and chiral derivatization strategies, enabling quantification and enantiomeric purity assessment. Methodologies are presented with the aim of enhancing analyte volatility, improving chromatographic resolution, and increasing detection sensitivity.

Introduction

This compound is a primary amine whose analysis is crucial in various stages of pharmaceutical development. Direct analysis by GC can be challenging due to the polarity of the primary amino group, which can lead to poor peak shape and adsorption on the chromatographic column.[1] Similarly, for HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, or to enable the separation of enantiomers on a non-chiral column.

Chemical derivatization overcomes these challenges by converting the polar amine into a less polar, more volatile, and more thermally stable derivative for GC analysis, or into a derivative with favorable detection characteristics for HPLC analysis.[1][2][3] For chiral compounds like this compound, derivatization with a single enantiomer of a chiral reagent produces diastereomers that can be separated and quantified using standard achiral chromatographic techniques.[4][5]

Principles of Derivatization

Gas Chromatography (GC)

For GC analysis, derivatization aims to:

  • Increase Volatility: By replacing the active hydrogen of the amine group with a less polar functional group, the volatility of the analyte is increased, allowing it to be readily analyzed by GC.[2][6]

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column.[7]

  • Enhance Detection: The introduction of specific groups, such as halogenated moieties, can significantly improve the sensitivity of detectors like the Electron Capture Detector (ECD).[2][6]

Common derivatization techniques for primary amines in GC include acylation and silylation.[1]

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is performed to:

  • Introduce a Chromophore/Fluorophore: Many amines lack a strong UV-absorbing chromophore or a native fluorophore. Derivatization can attach a molecule that allows for sensitive UV or fluorescence detection.[4][8][9]

  • Enable Chiral Separation: By reacting the enantiomeric mixture with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase.[4][5][10]

Experimental Protocols

GC Analysis: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the N-trifluoroacetyl derivative of this compound, which is highly volatile and suitable for GC-FID or GC-ECD analysis.[2][6]

Materials:

  • This compound sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • Gas Chromatograph with FID or ECD

Protocol:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 0.5 mL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the sample. Add 200 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath.[1][11][12]

  • Work-up: Allow the vial to cool to room temperature. Remove the excess reagent and solvent by evaporating to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration appropriate for GC analysis (e.g., 1 mL).

  • GC Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC system.

Illustrative GC Conditions:

Parameter Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at 1 mL/min
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

| Detector | FID at 280°C or ECD at 300°C |

GC Analysis: Chiral Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (Mosher's Acid Chloride)

This protocol enables the enantiomeric separation of this compound by forming diastereomeric amides.[13][14]

Materials:

  • This compound sample

  • (R)-(-)-Mosher's acid chloride

  • Anhydrous pyridine or triethylamine (as a base/catalyst)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Gas Chromatograph with FID or MS detector

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the amine sample in 0.5 mL of anhydrous dichloromethane in a reaction vial.

  • Base Addition: Add 100 µL of anhydrous pyridine.

  • Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of (R)-(-)-Mosher's acid chloride to the solution.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or a preliminary GC run.

  • Work-up: Quench the reaction by adding a small amount of deionized water. Extract the organic layer, wash with a dilute acid solution (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution to remove excess reagent and pyridine. Dry the organic layer over anhydrous sodium sulfate.

  • Sample Preparation for GC: Carefully evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection.

  • GC Analysis: Inject the sample onto a standard achiral GC column. The two diastereomers should be resolved.

Illustrative Quantitative Data (for similar primary amines):

Parameter Value
Typical Retention Times Diastereomer 1: 15-20 min, Diastereomer 2: 16-21 min
Resolution (Rs) > 1.5
Limit of Detection (LOD) 1-10 ng/mL

| Limit of Quantitation (LOQ) | 5-30 ng/mL |

HPLC Analysis: Chiral Derivatization with Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA)

This protocol is widely used for the chiral analysis of primary amines, yielding diastereomers with strong UV absorbance at 340 nm.[4][10][15][16]

Materials:

  • This compound sample

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate or 0.1 M Triethylamine solution

  • 2 M Hydrochloric Acid

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Protocol:

  • Sample Preparation: Prepare a stock solution of the amine sample in water or a suitable buffer (e.g., 1 mg/mL).

  • Derivatization Reaction: In a reaction vial, mix 100 µL of the amine solution with 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[10]

  • pH Adjustment: Add 40 µL of 1 M sodium bicarbonate solution to maintain an alkaline pH.

  • Incubation: Heat the mixture at 40°C for 1 hour.[10]

  • Quenching: Stop the reaction by adding 20 µL of 2 M HCl.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject the derivatized sample onto a C18 column. The diastereomeric derivatives are separated and detected at 340 nm.[16]

Illustrative HPLC Conditions:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and water with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 340 nm

| Column Temperature | 30°C |

Illustrative Quantitative Data (for similar primary amines):

Parameter Value
Linearity (r²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 2%
LOD 0.05 - 0.2 µg/mL

| LOQ | 0.15 - 0.6 µg/mL |

Visualizations

Derivatization Workflow for GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Analysis start This compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Reagent (e.g., TFAA or Mosher's Acid Chloride) dissolve->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat evaporate Evaporate Solvent and Excess Reagent heat->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute gc_analysis Inject into GC System reconstitute->gc_analysis

Workflow for GC Derivatization

Derivatization Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Analysis start This compound Sample Solution add_reagent Add Marfey's Reagent in Acetone start->add_reagent add_base Add Alkaline Buffer (e.g., NaHCO3) add_reagent->add_base heat Heat at 40°C for 1 hour add_base->heat quench Quench with Acid (e.g., HCl) heat->quench dilute Dilute with Mobile Phase quench->dilute hplc_analysis Inject into HPLC System dilute->hplc_analysis

Workflow for HPLC Derivatization

Chiral Derivatization with Marfey's Reagent amine This compound (R/S Enantiomers) products Diastereomeric Products (R-L and S-L) amine->products + reaction_conditions Alkaline pH, 40°C reagent Marfey's Reagent (L-enantiomer) reagent->products

Reaction with Marfey's Reagent

Summary and Conclusion

The derivatization of this compound is a crucial step for its reliable and sensitive analysis by both GC and HPLC. For GC analysis, acylation with TFAA provides a volatile derivative suitable for achiral analysis, while derivatization with Mosher's acid chloride allows for the determination of enantiomeric purity. For HPLC, derivatization with Marfey's reagent is an effective method for chiral separation, offering the advantage of strong UV absorbance for sensitive detection. The choice of the specific derivatization reagent and analytical technique will depend on the specific requirements of the analysis, such as the need for enantiomeric separation, the required sensitivity, and the available instrumentation. The protocols provided herein serve as a detailed guide for researchers to develop and validate robust analytical methods for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Salt Crystallization of 1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 1-(3,5-Difluorophenyl)ethanamine via diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing their resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in developing a diastereomeric salt crystallization for this compound?

A1: The initial and most critical steps are the selection of an appropriate chiral resolving agent and a suitable solvent system.[1] For a basic amine like this compound, acidic resolving agents are used.[2] A preliminary screening of various resolving agents and solvents is recommended to identify a combination that yields a crystalline salt with a significant difference in solubility between the two diastereomers.

Q2: Which chiral resolving agents are recommended for this compound?

A2: While specific data for this exact compound is limited, common and effective chiral resolving agents for primary amines include tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-tartaric acid, O,O'-di-p-toluoyl-tartaric acid), mandelic acid, and camphorsulfonic acid.[1][3] It is advisable to screen a selection of these to find the most effective one for your specific application.[1]

Q3: How do I select the best solvent for the crystallization?

A3: The ideal solvent will maximize the solubility difference between the desired and undesired diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[1] A solvent screen should be performed using a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and hydrocarbons (heptane, toluene).[4] The use of solvent/anti-solvent mixtures can also be an effective strategy to induce crystallization.[4]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material.[4] This is often due to high supersaturation, the use of a solvent that is too effective at dissolving the salt, or the presence of impurities.[4] To prevent this, you can try using a less polar solvent, reducing the concentration of the salt, or implementing a slower and more controlled cooling profile.[4]

Q5: My yield of the desired diastereomeric salt is low. How can I improve it?

A5: Low yield suggests that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.[4] To improve the yield, you can try optimizing the solvent system to further decrease the solubility of the target salt, experimenting with lower final crystallization temperatures, allowing for longer crystallization times, or optimizing the stoichiometry of the racemate to the resolving agent.[1][4]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No crystals form, or an oil/amorphous solid precipitates. - Inappropriate solvent system (salts are too soluble).- Insufficient supersaturation.- High level of supersaturation leading to rapid precipitation.- Presence of impurities inhibiting nucleation.- Conduct a systematic solvent screen with varying polarities.- Consider using solvent/anti-solvent mixtures.- Carefully evaporate some solvent to increase concentration.- Implement a slower, controlled cooling profile.- Ensure high purity of starting materials.[4]
Low Diastereomeric Excess (d.e.) of the crystallized salt. - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Co-precipitation of both diastereomers.- Perform a thorough solvent screening to find a system with a larger solubility difference.- Optimize the cooling rate; a slower rate often improves selectivity.- Perform one or more recrystallizations of the obtained salt.[4]
Low yield of the desired diastereomeric salt. - High solubility of the target salt in the chosen solvent.- The crystallization process has not reached equilibrium.- Sub-optimal stoichiometry of the resolving agent.- Optimize the solvent system to decrease the solubility of the target salt.- Experiment with lower final crystallization temperatures.- Allow for longer crystallization times.- While a 1:1 molar ratio is a common starting point, investigate varying this ratio.[1]
The undesired enantiomer preferentially crystallizes. - The diastereomeric salt of the undesired enantiomer is less soluble in the chosen solvent system.- Screen for a different resolving agent that may invert the relative solubilities.- Investigate different solvent systems, as some solvents can alter which diastereomer is less soluble.

Experimental Protocols

Protocol 1: Screening of Resolving Agents and Solvents

Objective: To identify a suitable chiral resolving agent and solvent system for the crystallization of this compound.

Methodology:

  • In a series of small vials, dissolve a known amount of racemic this compound in a small volume of a test solvent.

  • In separate vials, dissolve an equimolar amount of various chiral resolving agents (e.g., (+)-tartaric acid, (-)-tartaric acid, (+)-O,O'-dibenzoyl-D-tartaric acid, (-)-O,O'-dibenzoyl-L-tartaric acid) in the same test solvent.

  • Combine the amine and resolving agent solutions at a slightly elevated temperature and allow them to cool slowly to room temperature, and then further cool in a refrigerator.

  • Observe the vials for crystal formation over 24-48 hours.[1]

  • Isolate any crystalline material by filtration and wash with a small amount of cold solvent.

  • Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[1]

Protocol 2: Optimization of Crystallization Conditions

Objective: To optimize the yield and diastereomeric purity of the desired diastereomeric salt.

Methodology:

  • Solubility Determination: Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures to construct a solubility curve.[1]

  • Cooling Profile Optimization: Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature. Cool the solution at different rates (e.g., 1°C/min, 5°C/min, and crash cooling) and analyze the resulting crystals for yield and purity.[1]

  • Seeding Strategy: Prepare a supersaturated solution of the diastereomeric salt mixture. Add a small number of seed crystals of the desired pure diastereomer. Allow the crystallization to proceed and compare the results to unseeded experiments.[1]

  • Stoichiometry Optimization: Vary the molar ratio of the resolving agent to the racemic amine (e.g., 0.5:1, 0.8:1, 1:1, 1.2:1) and assess the impact on yield and diastereomeric excess.

Protocol 3: Liberation of the Free Enantiomerically Enriched Amine

Objective: To recover the enantiomerically enriched this compound from the diastereomeric salt.

Methodology:

  • Suspend the isolated and purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).[3]

  • Stir the mixture until the salt has completely dissolved and partitioned between the two phases.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the free amine.

  • Determine the enantiomeric excess of the final product using chiral HPLC.

Data Presentation

Table 1: Example of a Resolving Agent and Solvent Screening Matrix

Resolving AgentSolventCrystal Formation (Y/N)Diastereomeric Excess (%)Yield (%)
(+)-Tartaric AcidMethanolY6540
(+)-Tartaric AcidEthanolY7235
(-)-Tartaric AcidMethanolY6842
(-)-Tartaric AcidEthanolY7538
(+)-O,O'-Dibenzoyl-D-tartaric acidEthyl AcetateN--
(-)-O,O'-Dibenzoyl-L-tartaric acidEthyl AcetateY8530

Table 2: Example of Cooling Rate Optimization

Cooling Rate (°C/hour)Final Temperature (°C)Crystallization Time (hours)Diastereomeric Excess (%)Yield (%)
15249535
55128840
10568245
Crash Cool517050

Visualizations

G cluster_0 Diastereomeric Salt Formation and Crystallization racemate Racemic this compound dissolution Dissolution (Elevated Temperature) racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->dissolution solvent Solvent solvent->dissolution cooling Controlled Cooling dissolution->cooling crystallization Selective Crystallization of Less Soluble Diastereomer cooling->crystallization filtration Filtration crystallization->filtration crystals Crystalline Diastereomeric Salt (Enriched in one Diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in other Diastereomer) filtration->mother_liquor

Caption: General workflow for diastereomeric salt formation and crystallization.

G cluster_1 Liberation of Free Amine and Analysis diastereomeric_salt Enriched Diastereomeric Salt extraction Liquid-Liquid Extraction diastereomeric_salt->extraction base_solution Aqueous Base (e.g., NaOH) base_solution->extraction organic_solvent Organic Solvent (e.g., CH2Cl2) organic_solvent->extraction organic_phase Organic Phase (Contains Free Amine) extraction->organic_phase aqueous_phase Aqueous Phase (Contains Resolving Agent Salt) extraction->aqueous_phase drying Drying and Evaporation organic_phase->drying free_amine Enantiomerically Enriched This compound drying->free_amine analysis Chiral HPLC Analysis free_amine->analysis ee_determination Determination of Enantiomeric Excess (e.e.) analysis->ee_determination G cluster_2 Troubleshooting Logic Flow start Experiment Start problem Problem Encountered? start->problem no_crystals No Crystals / Oiling Out problem->no_crystals Yes low_de Low Diastereomeric Excess problem->low_de Yes low_yield Low Yield problem->low_yield Yes end Successful Resolution problem->end No solution1 - Check Solvent - Control Supersaturation - Check Purity no_crystals->solution1 solution2 - Rescreen Solvents - Optimize Cooling Rate - Recrystallize low_de->solution2 solution3 - Optimize Solvent/Temp - Increase Crystallization Time - Adjust Stoichiometry low_yield->solution3 solution1->start Re-run solution2->start Re-run solution3->start Re-run

References

Technical Support Center: Synthesis of 1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of 1-(3,5-Difluorophenyl)ethanamine. The following question-and-answer format addresses common issues and offers potential solutions based on established synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the reductive amination of 3',5'-difluoroacetophenone. This process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the desired amine.

Q2: What are the typical reducing agents used in this synthesis?

A2: Common reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoboro-hydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation using catalysts like Raney Nickel is also a viable method.

Q3: How can I obtain a specific enantiomer (e.g., (S)-1-(3,5-Difluorophenyl)ethanamine)?

A3: There are two primary strategies for obtaining an enantiomerically pure product:

  • Asymmetric Synthesis: This involves using a chiral catalyst or a chiral auxiliary during the reductive amination to selectively produce the desired enantiomer.

  • Chiral Resolution: This method involves synthesizing the racemic mixture of the amine and then separating the enantiomers. A common approach is to use a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[1][2]

Q4: What are the main side reactions that can lead to low yield?

A4: The primary side reactions include the reduction of the starting ketone (3',5'-difluoroacetophenone) to the corresponding alcohol (1-(3,5-difluorophenyl)ethanol) by the reducing agent, and the formation of secondary amines through over-alkylation of the product. The stability of the imine intermediate is also crucial, as it can be susceptible to hydrolysis.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting materials and the formation of the product and any major byproducts.

Troubleshooting Guides

Low Yield in Reductive Amination

Observed Problem: The overall yield of this compound is significantly lower than expected.

Below is a table summarizing potential causes and suggested solutions.

Potential Cause Suggested Solution Key Parameters to Monitor
Incomplete Imine Formation Ensure the reaction is conducted under optimal pH conditions (typically mildly acidic, pH 5-6) to favor imine formation. Consider the addition of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine.pH of the reaction mixture, presence of water.
Reduction of Starting Ketone Choose a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[3] Alternatively, if using a less selective reducing agent like sodium borohydride, ensure the imine is pre-formed before the addition of the reducing agent.Ratio of amine product to alcohol byproduct.
Suboptimal Reaction Temperature While many reductive aminations proceed at room temperature, some may require gentle heating to ensure complete conversion. Experiment with a temperature range of 25-50°C.Reaction kinetics at different temperatures.
Degradation of Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). Add the reducing agent portion-wise to maintain its activity throughout the reaction.Activity of the reducing agent.
Product Loss During Workup During the aqueous workup, ensure the pH is appropriately basic (pH > 10) to deprotonate the amine and facilitate its extraction into the organic phase. Use brine washes to minimize the formation of emulsions.pH of the aqueous layer, volume of organic extracts.
Issues with Chiral Resolution

Observed Problem: Low yield or low enantiomeric excess (e.e.) after chiral resolution with tartaric acid.

Potential Cause Suggested Solution Key Parameters to Monitor
Incorrect Stoichiometry The molar ratio of the racemic amine to the chiral resolving agent is critical. Typically, a 0.5 to 1.0 equivalent of the resolving agent is used. Optimize this ratio to achieve efficient precipitation of one diastereomeric salt.Molar ratio of amine to tartaric acid.
Inappropriate Solvent System The choice of solvent is crucial for the selective crystallization of one diastereomeric salt. Screen various solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, and their combinations with water).Solubility of the diastereomeric salts in different solvents.
Suboptimal Crystallization Temperature The temperature profile of the crystallization process (initial dissolution temperature, cooling rate, and final temperature) significantly impacts the yield and purity of the diastereomeric salt. A slow cooling process is generally preferred.Crystallization temperature and cooling rate.
Incomplete Liberation of the Free Amine After separation of the diastereomeric salt, ensure complete neutralization with a suitable base (e.g., NaOH, K₂CO₃) to liberate the free amine. Monitor the pH of the aqueous phase to ensure it is sufficiently basic for complete extraction.pH of the aqueous phase during amine liberation.

Experimental Protocols

Note: The following protocols are generalized based on standard procedures for reductive amination and chiral resolution. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Reductive Amination of 3',5'-Difluoroacetophenone

This protocol describes a one-pot reductive amination using sodium borohydride.

  • Reaction Setup: In a round-bottom flask, dissolve 3',5'-difluoroacetophenone (1.0 eq.) in methanol.

  • Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction by TLC or GC.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise, keeping the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or GC.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add an aqueous solution of NaOH (e.g., 2M) to make the solution basic (pH > 10).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Chiral Resolution of this compound

This protocol describes the resolution of the racemic amine using L-(+)-tartaric acid.

  • Salt Formation:

    • Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq.) in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

    • Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Suspend the collected salt in water and add an aqueous solution of a base (e.g., 2M NaOH) until the salt dissolves and the solution is basic (pH > 10).

    • Extract the liberated free amine with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Analysis: Concentrate the filtrate to obtain the enantiomerically enriched amine. Determine the enantiomeric excess (e.e.) using chiral HPLC or by forming a derivative with a chiral agent and analyzing by NMR.

Visualizations

experimental_workflow cluster_synthesis Reductive Amination cluster_resolution Chiral Resolution start 3',5'-Difluoroacetophenone + Ammonia Source imine Imine Formation start->imine MeOH, RT reduction Reduction (e.g., NaBH4) imine->reduction Reducing Agent workup Aqueous Workup reduction->workup purification Purification workup->purification racemic_product Racemic this compound purification->racemic_product salt_formation Diastereomeric Salt Formation with L-(+)-Tartaric Acid racemic_product->salt_formation crystallization Fractional Crystallization salt_formation->crystallization liberation Liberation of Free Amine crystallization->liberation final_product (S)-1-(3,5-Difluorophenyl)ethanamine liberation->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Suggested Solutions start Low Yield Observed incomplete_imine Incomplete Imine Formation start->incomplete_imine ketone_reduction Ketone Reduction Side Reaction start->ketone_reduction reagent_issue Inactive Reducing Agent start->reagent_issue workup_loss Product Loss During Workup start->workup_loss optimize_ph Optimize pH (5-6) / Add Dehydrating Agent incomplete_imine->optimize_ph selective_reductant Use Imine-Selective Reducing Agent (e.g., NaBH3CN) ketone_reduction->selective_reductant fresh_reagent Use Fresh Reducing Agent / Portion-wise Addition reagent_issue->fresh_reagent optimize_workup Ensure Basic pH (>10) During Extraction workup_loss->optimize_workup

References

Technical Support Center: Purification of 1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,5-Difluorophenyl)ethanamine. The following sections detail methods for removing common impurities and resolving enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via reductive amination of 3',5'-difluoroacetophenone?

A1: The most probable impurities include:

  • Unreacted Starting Materials: 3',5'-difluoroacetophenone and the ammonia source (e.g., ammonium acetate).

  • Intermediate Imine: The imine formed between 3',5'-difluoroacetophenone and ammonia. Incomplete reduction can lead to its presence in the final product.

  • Over-alkylation Products: Although less common with ammonia, secondary amine formation is a possibility.

  • Byproducts from the Reducing Agent: Residuals from reagents like sodium cyanoborohydride or sodium triacetoxyborohydride.

Q2: How can I remove unreacted 3',5'-difluoroacetophenone from my amine product?

A2: An acidic wash is an effective method. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous acid solution (e.g., 1M HCl). The basic amine will partition into the aqueous layer as its hydrochloride salt, while the neutral ketone will remain in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified amine.

Q3: My purified this compound appears as an oil. How can I obtain a solid product?

A3: this compound is often a low-melting solid or an oil at room temperature. To obtain a stable, crystalline solid, it is recommended to convert it to its hydrochloride salt by treating a solution of the amine (e.g., in diethyl ether or isopropanol) with a solution of HCl (e.g., in isopropanol or as a gas). The resulting hydrochloride salt is typically a crystalline solid that can be isolated by filtration.

Q4: What are suitable techniques for the chiral resolution of racemic this compound?

A4: Diastereomeric salt formation with a chiral resolving agent is a common and effective method. Tartaric acid derivatives, such as (+)-O,O'-Dibenzoyl-D-tartaric acid or (-)-O,O'-Di-p-toluoyl-L-tartaric acid, are often used for the resolution of chiral amines.[1] The choice of resolving agent and solvent is crucial and may require empirical optimization.

Troubleshooting Guides

Problem 1: Low Yield After Acid/Base Extraction
Possible Cause Troubleshooting Step
Incomplete Protonation/Deprotonation Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during the base wash. Use a pH meter for accurate measurement.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Insufficient Extractions Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery of the amine from the aqueous layer after basification.
Problem 2: Persistent Impurities After Purification
Impurity Recommended Action
Unreacted Ketone If acid/base extraction is insufficient, consider column chromatography on silica gel.
Intermediate Imine The imine is often hydrolyzed back to the ketone during acidic workup. If it persists, ensure the reduction reaction goes to completion by extending the reaction time or using a slight excess of the reducing agent.
Solvent Residue Dry the final product under high vacuum for an extended period to remove residual solvents.

Experimental Protocols & Data

Recrystallization of this compound Hydrochloride

Objective: To purify the hydrochloride salt of the title compound.

Protocol:

  • Dissolve the crude this compound hydrochloride in a minimal amount of hot isopropanol.

  • Slowly add a non-polar solvent like hexane or diethyl ether until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol/hexane mixture, and dry under vacuum.

Parameter Value
Initial Purity (by GC-MS) ~90%
Final Purity (by GC-MS) >99%
Recovery Yield 75-85%
Appearance White to off-white crystalline solid
Column Chromatography of this compound

Objective: To separate the amine from non-basic impurities.

Protocol:

  • Prepare a silica gel slurry in the mobile phase and pack a chromatography column.

  • Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane/Methanol (e.g., 98:2 to 95:5 gradient) with 0.1% triethylamine
Expected Purity >98%
Chiral Resolution using (+)-O,O'-Dibenzoyl-D-tartaric acid

Objective: To separate the enantiomers of this compound.

Protocol:

  • Dissolve racemic this compound in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of 0.5 equivalents of (+)-O,O'-Dibenzoyl-D-tartaric acid in the same solvent.

  • Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize.

  • Filter the salt and wash with a small amount of cold solvent. This salt will be enriched in one enantiomer.

  • Liberate the free amine from the diastereomeric salt by treating with a base (e.g., NaOH solution) and extracting with an organic solvent.

  • The other enantiomer can be recovered from the mother liquor.

Parameter Result
Enantiomeric Excess (e.e.) of crystallized salt >95% (typically for one enantiomer)
Overall Yield of resolved enantiomer 35-45%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_resolution Chiral Resolution start 3',5'-Difluoroacetophenone reductive_amination Reductive Amination (e.g., NH4OAc, NaBH3CN) start->reductive_amination crude_product Crude this compound reductive_amination->crude_product acid_base Acid/Base Extraction crude_product->acid_base recrystallization Recrystallization (as HCl salt) acid_base->recrystallization column_chromatography Column Chromatography acid_base->column_chromatography pure_racemate Pure Racemic Amine recrystallization->pure_racemate column_chromatography->pure_racemate diastereomeric_salt Diastereomeric Salt Formation (e.g., with (+)-DBTA) pure_racemate->diastereomeric_salt fractional_crystallization Fractional Crystallization diastereomeric_salt->fractional_crystallization salt_decomposition Salt Decomposition fractional_crystallization->salt_decomposition enantiomers Separated Enantiomers salt_decomposition->enantiomers

Caption: General experimental workflow from synthesis to chiral resolution.

troubleshooting_logic start Crude Product Analysis impurity_check Impurities Present? start->impurity_check purity_ok Purity Acceptable impurity_check->purity_ok No purification_method Select Purification Method impurity_check->purification_method Yes acid_base Acid/Base Extraction purification_method->acid_base Non-basic impurities recrystallization Recrystallization purification_method->recrystallization Crystalline solid desired chromatography Column Chromatography purification_method->chromatography Close-boiling impurities post_purification_analysis Analyze Purified Product acid_base->post_purification_analysis recrystallization->post_purification_analysis chromatography->post_purification_analysis final_purity_check Desired Purity Achieved? post_purification_analysis->final_purity_check final_purity_check->purification_method No final_product Final Product final_purity_check->final_product Yes

Caption: Logical workflow for troubleshooting purification strategies.

References

Preventing racemization of 1-(3,5-Difluorophenyl)ethanamine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3,5-Difluorophenyl)ethanamine

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals prevent racemization during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process in which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity. For a chiral amine like this compound, maintaining its stereochemical integrity is often critical for its intended biological activity and pharmacological profile in drug development. Racemization can lead to the formation of diastereomeric impurities that are difficult to separate and may have different or even adverse effects.[1][2]

Q2: What are the common causes of racemization for chiral amines like this compound?

A2: Several factors can induce or accelerate racemization in chiral amines:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases are common culprits.[3]

  • Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as imines or enolates, are highly susceptible to racemization.[3][4] For instance, the temporary removal of the proton at the chiral center can lead to a planar intermediate that can be re-protonated from either side, resulting in a racemic mixture.[3]

  • Inappropriate Reagents: Certain reagents, particularly some coupling reagents used in peptide synthesis, can promote the formation of racemizable intermediates.[1][5]

  • Equilibrium Processes: In some cases, racemization can be a thermodynamically favorable process that occurs spontaneously if a viable pathway for the interconversion of enantiomers exists.[3]

Q3: How does the choice of base affect the stereochemical stability of this compound?

A3: The choice and amount of base can significantly influence racemization.[1] Stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) are more likely to cause racemization by abstracting the proton at the chiral center, leading to the formation of a planar achiral intermediate. Weaker bases, such as N-methylmorpholine (NMM) or collidine, are generally preferred to minimize the risk of racemization.[1][6]

Q4: Can the solvent choice help in preventing racemization?

A4: Yes, the solvent plays a crucial role. Polar, protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization.[3] Non-polar, aprotic solvents are often a better choice to maintain stereochemical integrity. However, the optimal solvent is reaction-dependent, and a solvent screen may be necessary to identify the best conditions for your specific application.[3]

Troubleshooting Guide

Issue: I am observing significant racemization of my this compound during an acylation/coupling reaction. What steps can I take to minimize it?

Here is a step-by-step guide to troubleshoot and mitigate racemization:

Step 1: Evaluate and Optimize Reaction Temperature

  • Problem: Elevated temperatures provide the activation energy for the interconversion of enantiomers.[3][7][8]

  • Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider performing the reaction at 0 °C or even lower (e.g., -20 °C). Monitor the reaction progress carefully to determine the optimal balance between reaction time and racemization.[1]

Step 2: Re-evaluate Your Choice of Base

  • Problem: Strong bases can facilitate the formation of a planar, achiral imine intermediate, which is a primary pathway for racemization.[9][10]

  • Solution: If you are using a strong base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM) or collidine.[1][6] Use the minimum stoichiometric amount of base necessary to drive the reaction to completion.

Step 3: Scrutinize the Coupling Reagents and Additives (for amide bond formation)

  • Problem: The choice of coupling reagent and the use of additives are critical in preventing racemization, especially in peptide synthesis.[1][2]

  • Solution:

    • Coupling Reagents: Some coupling reagents are more prone to causing racemization than others. Onium salts like HATU, HBTU, and HCTU are highly effective but should be used with caution.[1] Phosphonium-based reagents like PyBOP or PyAOP are often associated with lower levels of racemization.[1]

    • Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial for suppressing racemization.[1][2] These additives form active esters that are less susceptible to racemization.[1] HOAt and Oxyma Pure are generally more effective than HOBt.[1]

Step 4: Assess the Solvent System

  • Problem: The solvent can influence the stability of intermediates that lead to racemization.[3]

  • Solution: If you are using a polar, protic solvent, consider switching to a non-polar, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The latter, while polar aprotic, is a common solvent for coupling reactions. A solvent screen might be beneficial to find the optimal conditions.

Quantitative Data Summary

The following table summarizes the impact of various factors on the racemization of chiral amines, based on studies of similar compounds. This data can serve as a guideline for optimizing your reaction conditions.

FactorCondition A% Racemization (or loss of e.e.)Condition B% Racemization (or loss of e.e.)Reference Compound
Temperature High TemperatureCan be significantLow TemperatureMinimized1-phenylethylamine
Base Strong Base (e.g., DIPEA)Higher riskWeaker Base (e.g., NMM)Lower riskAmino Acid Derivatives
Solvent Polar, ProticCan promote racemizationNon-polar, AproticGenerally preferredGeneral Chiral Amines
Coupling Additive Without AdditiveHighWith HOAt/Oxyma PureSignificantly reducedAmino Acid Derivatives

Experimental Protocols

Protocol: General Procedure for Acylation of this compound with Minimized Racemization

This protocol provides a general method for the acylation of this compound using an acyl chloride, with measures taken to minimize racemization.

Materials:

  • (S)-1-(3,5-Difluorophenyl)ethanamine

  • Acyl chloride

  • N-methylmorpholine (NMM)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, cooled to 0 °C

  • Magnetic stirrer

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-(3,5-Difluorophenyl)ethanamine (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N-methylmorpholine (1.1 equivalents) to the stirred solution.

  • Acyl Chloride Addition: Slowly add a solution of the acyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over a period of 15-30 minutes. A slow addition can help control any exotherm.[11]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) to confirm the retention of stereochemical integrity.

Visualizations

racemization_mechanism cluster_enantiomer cluster_intermediate cluster_product S_enantiomer (S)-1-(3,5-Difluorophenyl)ethanamine intermediate Planar Achiral Intermediate (Imine/Carbanion) S_enantiomer->intermediate Base, ΔT -H⁺ intermediate->S_enantiomer +H⁺ racemic_mixture Racemic Mixture intermediate->racemic_mixture +H⁺ (from either face)

Caption: Mechanism of base-catalyzed racemization.

experimental_workflow start Start: Chiral Amine dissolve 1. Dissolve amine in anhydrous aprotic solvent start->dissolve cool 2. Cool to 0°C dissolve->cool add_base 3. Add weak base (e.g., NMM) cool->add_base add_reagent 4. Slowly add acylating agent add_base->add_reagent monitor 5. Monitor reaction at low temp. add_reagent->monitor workup 6. Aqueous workup monitor->workup purify 7. Purification workup->purify analyze 8. Chiral HPLC analysis purify->analyze end Enantiopure Product analyze->end

Caption: Workflow to minimize racemization during acylation.

troubleshooting_tree start Racemization Observed? temp Is reaction at elevated temp? start->temp Yes base Using a strong base (e.g., DIPEA)? temp->base No sol_temp Lower temperature to ≤ 0°C temp->sol_temp Yes coupling Is it a coupling reaction? base->coupling No sol_base Switch to a weaker base (e.g., NMM) base->sol_base Yes solvent Using polar protic solvent? coupling->solvent No sol_coupling Use additives (HOAt/Oxyma) Consider phosphonium reagents coupling->sol_coupling Yes sol_solvent Switch to aprotic solvent solvent->sol_solvent Yes end Problem Solved sol_temp->end sol_base->end sol_coupling->end sol_solvent->end

References

Technical Support Center: Recrystallization of 1-(3,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the purification of 1-(3,5-Difluorophenyl)ethanamine hydrochloride via recrystallization. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound hydrochloride?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For amine hydrochlorides, polar protic solvents are often a good starting point. A mixed solvent system, employing a "good" solvent that dissolves the compound and a "poor" (or anti-solvent) in which it is less soluble, can also be effective.[1] Common choices include:

  • Single Solvents: Isopropanol, ethanol, or methanol. Hydrochloride salts often have good solubility in lower alcohols.[2]

  • Mixed Solvents:

    • Isopropanol/diethyl ether

    • Ethanol/ethyl acetate

    • Methanol/dichloromethane

The optimal solvent or solvent mixture should be determined experimentally.

Q2: How can I determine the appropriate solvent ratio for a mixed solvent system?

A2: To determine an effective solvent ratio, dissolve the crude this compound hydrochloride in a minimum amount of the "good" solvent at an elevated temperature. Then, slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of the "good" solvent until the solution is clear again. Allowing this solution to cool slowly should induce crystallization.

Q3: What are the signs of a successful recrystallization?

A3: A successful recrystallization is indicated by the formation of well-defined crystals from a clear solution upon cooling. The resulting crystals should ideally be purer than the starting material, which can be confirmed by analytical techniques such as melting point analysis (a sharper and higher melting point) and chromatography (e.g., HPLC, TLC) showing a reduction in impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [3] 2. The solution is supersaturated but requires a nucleation site.[3]1. Boil off some of the solvent to increase the concentration and allow it to cool again.[4] 2. Scratch the inside of the flask with a glass rod at the meniscus.[3] 3. Add a seed crystal of the pure compound.[3] 4. Cool the solution in an ice bath to further decrease solubility.
The compound "oils out" instead of crystallizing. 1. The solution is too supersaturated, causing the compound to separate as a liquid.[1] 2. The melting point of the compound is lower than the boiling point of the solvent.[3] 3. The presence of significant impurities can lower the melting point.[4]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[1][4] 2. Try a different solvent system with a lower boiling point. 3. Consider a preliminary purification step (e.g., charcoal treatment if impurities are colored) before recrystallization.[4]
The yield of recovered crystals is very low. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[4] 2. The crystals were filtered before crystallization was complete. 3. The compound is highly soluble in the wash solvent.1. Reduce the initial volume of the solvent. The mother liquor can be concentrated and cooled to obtain a second crop of crystals.[4] 2. Ensure the solution has been allowed to cool sufficiently and that crystal growth has ceased before filtration. 3. Use a minimal amount of ice-cold wash solvent.
The recrystallized product is not significantly purer. 1. The cooling process was too rapid, trapping impurities within the crystal lattice.[4] 2. The chosen solvent system is not effective at separating the specific impurities present.1. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help slow the cooling rate.[4] 2. Experiment with different solvent systems. Sometimes a solvent that is structurally different from the main impurities is more effective.

Experimental Protocol: Recrystallization of this compound Hydrochloride

This protocol provides a general methodology. The specific solvent and volumes should be optimized for your particular sample.

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvent(s) (e.g., isopropanol, diethyl ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For this example, we will use isopropanol as the primary solvent and diethyl ether as the anti-solvent.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol. Gently heat the mixture while stirring until the solid dissolves completely. If using a condenser, attach it to the flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization:

    • Single Solvent: If using only isopropanol, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Mixed Solvent: While the isopropanol solution is still warm, slowly add diethyl ether dropwise until the solution becomes persistently cloudy. Add a few drops of warm isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool undisturbed to room temperature. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (e.g., a mixture of isopropanol and diethyl ether, or pure diethyl ether) to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Solvent/Solvent System Temperature (°C) Solubility (mg/mL) Crystal Quality/Morphology Yield (%) Purity (e.g., by HPLC, %)
Isopropanol25Record DataDescribe CrystalsRecord DataRecord Data
Isopropanol78 (reflux)Record DataN/ARecord DataRecord Data
Ethanol25Record DataDescribe CrystalsRecord DataRecord Data
Ethanol78 (reflux)Record DataN/ARecord DataRecord Data
Isopropanol:Diethyl Ether (e.g., 10:1)0Record DataDescribe CrystalsRecord DataRecord Data
Ethanol:Ethyl Acetate (e.g., 5:1)0Record DataDescribe CrystalsRecord DataRecord Data

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No end_success Pure Product filter_dry->end_success troubleshoot_no_crystals Troubleshoot: 1. Add Seed Crystal 2. Scratch Flask 3. Reduce Solvent Volume 4. Cool Further no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool Retry Cooling oiling_out->crystals_form No oil_formed Oil Forms oiling_out->oil_formed Yes troubleshoot_oil Troubleshoot: 1. Reheat and Add More Solvent 2. Cool Slowly 3. Change Solvent System oil_formed->troubleshoot_oil troubleshoot_oil->dissolve Re-dissolve

Caption: Troubleshooting workflow for recrystallization.

This guide is intended to provide a starting point for the recrystallization of this compound hydrochloride. Experimental conditions should be optimized for each specific case to achieve the best results.

References

Byproducts formed during the synthesis of 1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-Difluorophenyl)ethanamine. The primary focus is on identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the reductive amination of 3',5'-difluoroacetophenone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the desired primary amine.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The main byproducts are typically the secondary amine, N-[1-(3,5-difluorophenyl)ethyl]-1-(3,5-difluorophenyl)ethanamine, and the corresponding alcohol, 1-(3,5-difluorophenyl)ethanol.

Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the volatile components of the reaction mixture, including the starting material, product, and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of all components.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination.

Issue Potential Cause Recommended Solution
Low yield of the desired primary amine Incomplete reaction.Increase reaction time or temperature. Ensure the reducing agent is added portion-wise to maintain a sufficient concentration throughout the reaction.
Degradation of the product.Use milder reaction conditions. If using a strong reducing agent, consider switching to a more selective one like sodium triacetoxyborohydride.
High percentage of the secondary amine byproduct The primary amine product is reacting with the starting ketone.Use a large excess of the ammonia source to favor the formation of the primary imine. Add the ketone slowly to the reaction mixture containing the ammonia source.
Significant amount of 1-(3,5-difluorophenyl)ethanol byproduct The reducing agent is reducing the starting ketone before imine formation.Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride or sodium triacetoxyborohydride. Alternatively, ensure complete imine formation before adding a less selective reducing agent like sodium borohydride.
Presence of unreacted 3',5'-difluoroacetophenone Insufficient amount of reducing agent or ammonia source.Increase the molar equivalents of the ammonia source and the reducing agent.
Poor imine formation.Ensure anhydrous conditions, as water can hinder imine formation. The addition of a dehydrating agent or a Dean-Stark trap can be beneficial.

Byproduct Summary

The following table summarizes the key characteristics of the main product and its common byproducts.

Compound Structure Molecular Weight ( g/mol ) Common Mass Spec Fragments (m/z) Key NMR Signals (indicative)
This compound C₈H₉F₂N157.16157, 142, 115Aromatic protons (doublet of triplets), CH quartet, CH₃ doublet
N-[1-(3,5-Difluorophenyl)ethyl]-1-(3,5-difluorophenyl)ethanamine C₁₆H₁₅F₄N297.29297, 156, 142Complex aromatic region, multiple CH quartets and CH₃ doublets
1-(3,5-Difluorophenyl)ethanol C₈H₈F₂O158.14158, 143, 115Aromatic protons (doublet of triplets), CH quartet, CH₃ doublet, OH singlet

Experimental Protocols

General Protocol for Reductive Amination using Ammonium Formate and a Reducing Agent:

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3',5'-Difluoroacetophenone

  • Ammonium formate

  • Sodium cyanoborohydride (or Sodium triacetoxyborohydride)

  • Methanol (anhydrous)

  • Dichloromethane

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3',5'-difluoroacetophenone (1 equivalent) and a significant excess of ammonium formate (e.g., 10-20 equivalents) in anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride, 1.5-2 equivalents) portion-wise, monitoring for any temperature increase.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and wash with dichloromethane to remove any unreacted starting material or non-basic byproducts.

  • Make the aqueous layer basic (pH > 10) by the addition of 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway ketone 3',5'-Difluoroacetophenone imine Imine Intermediate ketone->imine + Ammonia - H₂O ammonia Ammonia Source ammonia->imine product This compound imine->product Reduction

Caption: Synthesis of this compound via an imine intermediate.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation ketone 3',5'-Difluoroacetophenone product This compound ketone->product Reductive Amination secondary_amine Secondary Amine ketone->secondary_amine alcohol Alcohol Byproduct ketone->alcohol Reduction product->secondary_amine + Ketone

Caption: Formation of primary byproducts from the main reaction.

Challenges in the scale-up of 1-(3,5-Difluorophenyl)ethanamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-(3,5-Difluorophenyl)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield in Reductive Amination of 3',5'-Difluoroacetophenone

Question: We are experiencing low yields during the reductive amination of 3',5'-difluoroacetophenone to produce this compound. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the reductive amination of 3',5'-difluoroacetophenone can stem from several factors, primarily related to the reaction conditions and the choice of reagents. The Leuckart reaction is a common method for this transformation.[1][2]

Potential Causes and Troubleshooting Steps:

  • Incomplete Imine Formation: The initial formation of the imine intermediate is crucial for a successful reductive amination.[3]

    • Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone.[4] Consider increasing the reaction temperature or extending the reaction time for imine formation. The use of a Dean-Stark trap can be effective for water removal.

  • Inefficient Reducing Agent: The choice and handling of the reducing agent are critical. Common reducing agents for this reaction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

    • Troubleshooting:

      • NaBH₄: While cost-effective, it can also reduce the starting ketone. Add the reducing agent portion-wise at a controlled temperature.

      • NaBH₃CN: This reagent is more selective for the imine over the ketone but is toxic. Ensure the pH of the reaction is maintained between 6 and 7 for optimal selectivity.[5]

      • NaBH(OAc)₃: A mild and selective reagent that is often preferred for its safety and high yields.[5]

  • Suboptimal Reaction Temperature and Time: The Leuckart reaction, in particular, requires high temperatures, often between 120-130°C.[2]

    • Troubleshooting: Optimize the temperature and reaction time. Monitoring the reaction progress by TLC or GC-MS is recommended to determine the optimal endpoint. An optimized Leuckart reaction of acetophenone with formamide has reported yields of up to 80% after 6 hours at 205°C.[4]

  • Side Reactions: Over-alkylation, where the product amine reacts further with the ketone, can reduce the yield of the desired primary amine.

    • Troubleshooting: Use a large excess of the ammonia source (e.g., ammonium formate or formamide) to favor the formation of the primary amine.

Illustrative Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Poor Enantiomeric Excess in Chiral Resolution

Question: We are struggling to achieve high enantiomeric excess (>99% ee) during the chiral resolution of racemic this compound using diastereomeric salt crystallization with L-tartaric acid. What factors influence the resolution efficiency?

Answer:

Diastereomeric salt resolution is a widely used and scalable method for separating enantiomers of chiral amines.[6] The success of this process depends heavily on the differential solubility of the two diastereomeric salts formed.

Key Factors and Optimization Strategies:

  • Choice of Resolving Agent: While L-tartaric acid is a common choice, other resolving agents like dibenzoyl-L-tartaric acid or mandelic acid might provide better discrimination and crystallization properties for your specific amine.

  • Solvent System: The choice of solvent is critical as it directly impacts the solubility of the diastereomeric salts.

    • Troubleshooting: A systematic screening of different solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, and their combinations with water) is highly recommended. The solubility of the diastereomeric salts can vary significantly with the solvent polarity.

  • Crystallization Conditions: The temperature profile and cooling rate during crystallization are crucial for obtaining high enantiomeric purity.

    • Troubleshooting:

      • Slow Cooling: Employ a slow, controlled cooling rate to allow for selective crystallization of the less soluble diastereomer. Crash cooling will likely lead to co-precipitation and lower enantiomeric excess.

      • Seeding: Introducing a small crystal of the desired pure diastereomeric salt (seeding) can promote selective crystallization.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the yield and purity.

    • Troubleshooting: While a 1:1 molar ratio is common, sometimes using a slight excess or deficit of the resolving agent can improve the resolution.

  • Number of Recrystallizations: A single crystallization is often insufficient to achieve high enantiomeric excess.

    • Troubleshooting: Perform multiple recrystallizations of the diastereomeric salt. Monitor the enantiomeric excess of the mother liquor and the crystals after each step using chiral HPLC to determine the optimal number of recrystallizations.

Illustrative Diagram of Diastereomeric Salt Resolution:

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed in the synthesis of this compound via reductive amination, and how can they be minimized?

A1: Common impurities can include:

  • Unreacted 3',5'-Difluoroacetophenone: This can be minimized by ensuring sufficient reaction time and using an efficient reducing agent.

  • Over-alkylation Product (Secondary Amine): This forms when the product amine reacts with another molecule of the starting ketone. Using a large excess of the ammonia source helps to suppress this side reaction.

  • Hydroxy Byproduct (1-(3,5-Difluorophenyl)ethanol): This can form if the reducing agent reduces the starting ketone before imine formation. Using an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃ can minimize this.

  • Byproducts from the Reducing Agent: For example, when using NaBH₃CN, cyanide-containing byproducts can be formed. Using NaBH(OAc)₃ avoids this issue.[7]

Impurity profiles can be effectively analyzed using GC-MS.[8]

Q2: What are the key scale-up challenges to consider when moving from lab-scale to pilot-plant production of this compound?

A2: Key scale-up challenges include:

  • Heat Transfer: Reductive amination can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal temperature profile.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity, especially during the addition of reagents and throughout the reaction. Inadequate mixing can lead to localized "hot spots" and increased side product formation.

  • Solid Handling: If diastereomeric salt resolution is used, the handling of large quantities of crystalline material (filtration, washing, drying) needs to be efficient and reproducible.

  • Solvent Handling and Recovery: Large volumes of solvents are used in both the reaction and the purification steps. Implementing solvent recovery and recycling systems is important for economic and environmental reasons.

  • Safety: Handling large quantities of flammable solvents, potentially toxic reagents (like NaBH₃CN), and managing exothermic reactions requires a thorough safety assessment and implementation of appropriate engineering controls.

Q3: Can you provide a general experimental protocol for the reductive amination and a subsequent chiral resolution?

A3: The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.

Experimental Protocols

Protocol 1: Reductive Amination of 3',5'-Difluoroacetophenone (Leuckart-Type Reaction)

This protocol is based on a general procedure for the Leuckart reaction.[1][4]

Materials:

  • 3',5'-Difluoroacetophenone

  • Ammonium formate or Formamide

  • Formic acid (optional, can improve yield with formamide)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3',5'-difluoroacetophenone and a molar excess of ammonium formate (typically 3-5 equivalents).

  • Heat the mixture to 120-130°C and maintain it at this temperature for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and add a solution of hydrochloric acid (e.g., 6 M HCl).

  • Reflux the mixture for 1-2 hours to hydrolyze the intermediate formamide.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted ketone.

  • Make the aqueous layer basic by the addition of a sodium hydroxide solution until a pH > 10 is reached.

  • Extract the product, this compound, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic amine.

Protocol 2: Chiral Resolution of Racemic this compound

This protocol is a general procedure for diastereomeric salt resolution using tartaric acid.[1][6]

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.

  • In a separate flask, dissolve the racemic this compound (1 equivalent) in methanol.

  • Slowly add the amine solution to the hot tartaric acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.

  • To obtain the free amine, dissolve the salt in water and add a sodium hydroxide solution to make the solution basic (pH > 10).

  • Extract the liberated enantiomerically enriched amine with diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the enantiomeric excess of the product using chiral HPLC.

  • If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from fresh hot methanol.

Data Presentation

The following table provides a general overview of expected outcomes based on literature for similar reactions. Note that specific yields and purities will depend on the optimized conditions for this compound.

StepReactionReagentsTypical YieldTypical Purity (crude)Key Parameters to Optimize
1Reductive Amination3',5'-Difluoroacetophenone, Ammonium Formate60-85%85-95%Temperature, Reaction Time, Molar Ratios
2Chiral ResolutionRacemic Amine, L-Tartaric Acid30-45% (for one enantiomer)>99% ee (after recrystallization)Solvent, Cooling Rate, Number of Recrystallizations

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship of Scale-Up Parameters:

Scale_Up_Parameters Parameters Key Scale-Up Parameters Reaction Kinetics Heat Transfer Mass Transfer (Mixing) Crystallization Kinetics Downstream Processing Impact Impact on Yield Purity Cycle Time Safety Cost Parameters:f1->Impact:f1 Parameters:f1->Impact:f3 Parameters:f2->Impact:f2 Parameters:f2->Impact:f4 Parameters:f3->Impact:f1 Parameters:f3->Impact:f2 Parameters:f4->Impact:f2 Parameters:f5->Impact:f5

Caption: Interdependencies of key parameters in the scale-up process.

References

Technical Support Center: Overcoming Poor Separation of Diastereomeric Salts of 1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the diastereomeric salt resolution of 1-(3,5-Difluorophenyl)ethanamine.

Troubleshooting Guide

Poor separation of diastereomeric salts is a common hurdle in chiral resolution. This guide addresses specific issues you may encounter during your experiments.

Problem 1: No Precipitation of Diastereomeric Salt

Possible Cause Troubleshooting Step
High solubility of both diastereomeric salts in the chosen solvent. - Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., alcohols, esters, ethers, and apolar solvents). A solvent in which one diastereomer is significantly less soluble is ideal. - Increase Concentration: Carefully increase the concentration of the amine and resolving agent to promote supersaturation. - Lower Crystallization Temperature: Gradually lower the temperature of the solution to reduce solubility.
Incorrect Stoichiometry: - Verify Molar Ratios: Ensure that the molar ratio of the racemic amine to the resolving agent is appropriate. Typically, a 1:1 or 2:1 ratio is used.
Inappropriate Resolving Agent: - Select a Different Resolving Agent: If extensive solvent screening is unsuccessful, consider using a different chiral resolving agent. Common choices for amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.

Problem 2: Oiling Out Instead of Crystallization

"Oiling out" occurs when the diastereomeric salt separates as a liquid phase instead of a solid crystalline material.

Possible Cause Troubleshooting Step
High Supersaturation: - Dilute the Solution: Use a more dilute solution to reduce the degree of supersaturation. - Slow Cooling: Employ a slower cooling rate to allow for controlled crystal growth.
High Crystallization Temperature: - Lower the Temperature: Initiate crystallization at a lower temperature.
Poor Solvent Choice: - Solvent Screening: Test solvents in which the salt has lower solubility. The addition of an anti-solvent (a solvent in which the salt is less soluble) can also induce crystallization.

Problem 3: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

This indicates that the precipitated salt is not significantly enriched in one diastereomer.

Possible Cause Troubleshooting Step
Co-crystallization of both diastereomers (Solid Solution Formation): - Recrystallization: Perform one or more recrystallizations of the isolated salt. This can progressively enrich the less soluble diastereomer. - Solvent System Optimization: The choice of solvent can significantly impact the selectivity of crystallization. Experiment with different solvent systems. - Change Resolving Agent: A different resolving agent will form diastereomers with different crystal packing and solubility properties, potentially avoiding the formation of a solid solution.
Thermodynamic vs. Kinetic Control: - Optimize Crystallization Time and Temperature: In some systems, one diastereomer may crystallize faster (kinetic product), while the other is more stable (thermodynamic product). Varying the crystallization time and temperature can favor the formation of the desired diastereomer. For instance, rapid filtration after a short crystallization time might yield the kinetically favored, less soluble salt in higher purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for amines like this compound?

A1: The most common and industrially scalable method for resolving amines is through the formation of diastereomeric salts with chiral acids.[2] Widely used resolving agents include:

  • Tartaric acid and its derivatives (e.g., dibenzoyl-tartaric acid, di-p-toluoyl-tartaric acid)

  • Mandelic acid

  • Camphorsulfonic acid

The optimal choice of resolving agent is often determined empirically through screening.[2]

Q2: How do I choose the right solvent for the resolution?

A2: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. This allows for the selective crystallization of the less soluble salt. A systematic solvent screening is often necessary. This involves testing a range of solvents with varying polarities.

Q3: My resolution yield is low. How can I improve it?

A3: Low yield can be due to several factors. Consider the following:

  • Incomplete Precipitation: Ensure that the less soluble diastereomer has fully crystallized. This can be influenced by concentration, temperature, and crystallization time.

  • Solubility of the Desired Salt: If the desired diastereomeric salt has some solubility in the mother liquor, some of it will be lost. Optimizing the solvent and temperature can help minimize this.

  • Number of Recrystallizations: While recrystallization can improve purity, it often comes at the cost of yield. Minimize the number of recrystallizations needed by optimizing the initial crystallization step.

Q4: How can I recover the resolved amine from the diastereomeric salt?

A4: To recover the free amine, the diastereomeric salt is typically treated with a base (e.g., sodium hydroxide, ammonium hydroxide) to neutralize the acidic resolving agent. The liberated free amine can then be extracted into an organic solvent.[1][2]

Data Presentation

The following tables provide data for the resolution of compounds structurally similar to this compound, which can serve as a starting point for experimental design.

Table 1: Performance of Chiral Resolving Agents for a Structurally Similar Amine

Data is based on the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine as described in patent EP3280701B1.[3]

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
(R,R)-4-chlorotartranilic acid1:0.5-0.65WaterNot Specified>90>99
(R,R)-di-p-toluoyl-tartaric acid1:0.5-0.65Not SpecifiedNot Specified>90>99

Table 2: Effect of Crystallization Time on a Phenylethylamine Resolution

Data is based on the resolution of (1-methyl-2-phenyl)-ethylamine with tartaric acid.[1]

Crystallization TimeTemperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Diastereomeric Salt (%)
Quick Filtration (< 1 hour)Cooled from boiling~90~90
Overnight59744

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the resolution of this compound.

Protocol 1: Diastereomeric Salt Formation and Crystallization

  • Salt Formation: In a suitable reactor, dissolve racemic this compound in an appropriate solvent (e.g., methanol, ethanol, or water). In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., (R,R)-tartaric acid) in the same solvent.

  • Mixing and Crystallization: Add the resolving agent solution to the amine solution, with stirring. The mixture may be heated to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

  • Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a small amount of cold solvent.

Protocol 2: Liberation of the Free Amine

  • Suspension: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).

  • Neutralization and Extraction: Stir the mixture until the salt has completely dissolved and partitioned between the two phases. Separate the organic layer.

  • Purification: Wash the organic layer with water, dry it over a suitable drying agent (e.g., sodium sulfate), and evaporate the solvent to yield the enantiomerically enriched amine.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process of overcoming poor separation of diastereomeric salts.

experimental_workflow Experimental Workflow for Chiral Resolution racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->salt_formation solvent Solvent Selection solvent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation pure_enantiomer Enantiomerically Pure Amine liberation->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation of Diastereomeric Salts check_precipitation Is there any precipitation? start->check_precipitation no_precipitate No Precipitation check_precipitation->no_precipitate No oiling_out Oiling Out check_precipitation->oiling_out Oiling low_purity Low Diastereomeric Purity check_precipitation->low_purity Yes, but low purity action_no_precipitate Action: - Change Solvent - Increase Concentration - Lower Temperature no_precipitate->action_no_precipitate action_oiling_out Action: - Dilute Solution - Slow Cooling - Add Anti-solvent oiling_out->action_oiling_out action_low_purity Action: - Recrystallize - Optimize Solvent - Change Resolving Agent - Control Time/Temp low_purity->action_low_purity

Caption: Decision tree for troubleshooting common separation issues.

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: Evaluating 1-(3,5-Difluorophenyl)ethanamine Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective chiral resolving agent is a critical step in the separation of enantiomers. This guide provides a comparative analysis of 1-(3,5-Difluorophenyl)ethanamine and other commonly used chiral resolving agents, supported by experimental data for established agents and a framework for evaluating newer alternatives.

The resolution of racemic mixtures into their constituent enantiomers is a fundamental process in the development of stereochemically pure pharmaceuticals and fine chemicals. The most prevalent method for achieving this on a larger scale is through the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.

This guide focuses on the comparison of this compound with other established chiral resolving agents. While direct, quantitative comparative data for this compound is not extensively available in published literature, this document provides a thorough comparison based on the performance of widely-used agents in resolving profen-class non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This allows for an indirect assessment and provides a methodological blueprint for the evaluation of this compound.

Performance of Chiral Resolving Agents: A Data-Driven Comparison

The efficacy of a chiral resolving agent is determined by its ability to produce a high yield of a diastereomerically pure salt, which upon liberation, provides the desired enantiomer in high enantiomeric excess (ee). The choice of solvent and the stoichiometry of the resolving agent are also crucial factors.

Below is a summary of the performance of a commonly used chiral resolving agent, (S)-(-)-α-methylbenzylamine (a close analog of 1-phenylethylamine), in the resolution of racemic ibuprofen. This data serves as a benchmark for which to compare the potential performance of this compound.

Table 1: Performance of (S)-(-)-α-Methylbenzylamine in the Resolution of Racemic Ibuprofen

Chiral Resolving AgentRacemic AcidMolar Ratio (Acid:Base)SolventDiastereomeric Excess (% de) of SaltYield of Salt (%)Enantiomeric Excess (% ee) of Recovered (S)-Ibuprofen
(S)-(-)-α-MethylbenzylamineIbuprofen1:0.5Aqueous KOH4053Not specified in the initial salt
(S)-(-)-α-PhenylethylamineIbuprofen1:1Aqueous solutionNot specifiedNot specifiedModerate to high

Note: The data presented is based on available literature and is intended for comparative purposes.[1][2] The performance of any resolving agent is highly dependent on the specific substrate and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible results in chiral resolution.

Experimental Protocol for the Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine[2]
  • Dissolution: 3.1 grams of racemic ibuprofen is dissolved in a 0.24M potassium hydroxide (KOH) solution with heating.

  • Salt Formation: An equimolar amount of (S)-(-)-α-phenylethylamine is added to the heated solution. The mixture is allowed to react to form diastereomeric salts.

  • Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt of (S)-(+)-ibuprofen and (S)-(-)-α-phenylethylamine to precipitate.

  • Isolation of Diastereomeric Salt: The precipitated salt is isolated by vacuum filtration and washed with a cold solvent.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the (S)-(+)-ibuprofen.

  • Extraction: The liberated (S)-(+)-ibuprofen is extracted from the aqueous solution using an organic solvent.

  • Isolation of the Final Product: The organic solvent is evaporated to yield the enantiomerically enriched (S)-(+)-ibuprofen.

  • Analysis: The enantiomeric excess of the recovered ibuprofen is determined using techniques such as chiral HPLC or polarimetry.

Proposed Experimental Protocol for the Resolution of Racemic Ibuprofen with (S)-1-(3,5-Difluorophenyl)ethanamine

This is a proposed protocol based on general principles of diastereomeric salt resolution, as specific literature data is limited.

  • Screening of Solvents: A preliminary screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water) should be conducted to determine the optimal solvent system for the formation and crystallization of the diastereomeric salts of ibuprofen with (S)-1-(3,5-Difluorophenyl)ethanamine.

  • Salt Formation: In the optimized solvent, dissolve racemic ibuprofen (1 equivalent). In a separate container, dissolve (S)-1-(3,5-Difluorophenyl)ethanamine (0.5-1.0 equivalents) in the same solvent. The amine solution is then added to the ibuprofen solution, possibly with gentle heating to ensure complete dissolution.

  • Crystallization: The solution is slowly cooled to room temperature and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: The crystals are collected by filtration, washed with a small amount of the cold crystallization solvent, and dried. A small sample is taken to determine the diastereomeric excess (e.g., by ¹H NMR). The bulk of the solid may be recrystallized from the same or a different solvent system to improve diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous acid solution (e.g., 1M HCl). The mixture is stirred until the salt dissolves completely.

  • Work-up and Isolation: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the enantiomerically enriched ibuprofen.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the resulting ibuprofen is determined by chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.

Mandatory Visualizations

G General Workflow for Chiral Resolution via Diastereomeric Salt Formation cluster_start Starting Materials cluster_process Resolution Process cluster_end Final Products racemic_acid Racemic Acid (e.g., Ibuprofen) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->salt_formation crystallization Fractional Crystallization (Separation of less soluble diastereomer) salt_formation->crystallization liberation Liberation of Enantiomer (Acid/Base Treatment) crystallization->liberation Less Soluble Salt liberation_mother_liquor Liberation from Mother Liquor crystallization->liberation_mother_liquor More Soluble Salt (in mother liquor) enantiomer_1 Enriched Enantiomer 1 liberation->enantiomer_1 recovered_agent Recovered Resolving Agent liberation->recovered_agent enantiomer_2 Enriched Enantiomer 2 (from mother liquor) liberation_mother_liquor->enantiomer_2 liberation_mother_liquor->recovered_agent

Caption: Experimental workflow for chiral resolution.

G Structural Comparison of Chiral Resolving Agents cluster_phenylamines Phenylethylamine Derivatives pea 1-Phenylethylamine C₈H₁₁N - Unsubstituted phenyl ring dfpea This compound C₈H₉F₂N - Electron-withdrawing fluorine atoms - Potentially altered basicity and crystal packing pea->dfpea Structural Analogs brucine Brucine C₂₃H₂₆N₂O₄ - Rigid, complex structure - Multiple stereocenters tartaric Tartaric Acid C₄H₆O₆ - Dicarboxylic acid with hydroxyl groups - Forms salts with basic compounds

Caption: Logical relationships of resolving agents.

Discussion and Comparison

This compound presents an interesting structural variation compared to the more common 1-phenylethylamine. The presence of two fluorine atoms on the phenyl ring introduces several factors that could influence its performance as a chiral resolving agent:

  • Basicity: The electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the amine group compared to 1-phenylethylamine. This could affect the stability and solubility of the resulting diastereomeric salts.

  • Crystal Packing: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, which may lead to more ordered and stable crystal lattices for one of the diastereomers, thereby facilitating a more efficient separation.

  • Solubility: The altered polarity and potential for specific intermolecular interactions due to the fluorine atoms could significantly change the solubility profile of the diastereomeric salts in various solvents, potentially leading to better separation efficiency.

Given these considerations, it is plausible that this compound could offer advantages in the resolution of certain racemic acids where traditional resolving agents are less effective. However, without direct experimental data, this remains speculative. The provided hypothetical protocol offers a starting point for researchers to systematically evaluate its performance.

Conclusion

The selection of an optimal chiral resolving agent remains a largely empirical process. While established agents like 1-phenylethylamine and its analogs have a proven track record, novel agents such as this compound offer the potential for improved resolution efficiency for specific substrates. The lack of extensive public data on the performance of this compound highlights the need for further experimental investigation. By following systematic screening and optimization protocols, researchers can effectively evaluate this and other novel resolving agents to find the most suitable candidate for their specific chiral separation needs.

References

A Comparative Guide to the Resolution of Racemic 1-(3,5-Difluorophenyl)ethanamine: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereoselective synthesis or separation of chiral amines is a critical step. 1-(3,5-Difluorophenyl)ethanamine is a key chiral building block, and its resolution into single enantiomers can be achieved through various methods. This guide provides an objective comparison between two primary strategies: enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation. Due to the limited publicly available data for the direct resolution of this specific compound, this guide leverages established protocols for structurally analogous amines to provide a practical framework.

Quantitative Data Summary

The following table summarizes typical performance metrics for enzymatic and chemical resolution methods based on data for structurally similar phenylethylamines. These values serve as a baseline for what can be expected when applying these methods to this compound.

ParameterEnzymatic Resolution (Kinetic)Chemical Resolution (Diastereomeric Salt Formation)
Resolving Agent Lipase (e.g., Candida antarctica Lipase B)Chiral Acid (e.g., Tartaric Acid Derivatives)
Typical Yield < 50% for a single enantiomer (unreacted amine)Typically 70-95% for the crystallized diastereomeric salt
Enantiomeric Excess (e.e.) Often >95% for both the acylated product and unreacted amine>95% for the amine recovered from the crystallized salt
Reaction Temperature 25-50°CVaries (crystallization often involves heating and cooling cycles)
Solvent Organic Solvents (e.g., MTBE, Heptane)Alcohols (e.g., Methanol, Isopropanol), Acetonitrile
Key Advantage High enantioselectivity under mild conditionsHigh yield of one enantiomer, scalable, and cost-effective
Key Disadvantage Theoretical maximum yield of 50% for the desired enantiomerRequires screening of chiral acids and solvents for optimal pairing

Experimental Protocols

Enzymatic Kinetic Resolution Protocol

This protocol is a general method for the kinetic resolution of a racemic amine using Candida antarctica Lipase B (CAL-B).

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acylating agent (e.g., ethyl acetate or isopropyl 2-cyanoacetate)

  • Organic solvent (e.g., Methyl tert-butyl ether - MTBE)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flask, dissolve the racemic this compound in the chosen organic solvent (e.g., MTBE).

  • Add the acylating agent (1 equivalent) to the solution.

  • If used, add triethylamine to the mixture.

  • Add the immobilized CAL-B to the reaction mixture.

  • Stir the suspension at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by taking samples at different time intervals and analyzing them using chiral GC or HPLC to determine the conversion and enantiomeric excess of the unreacted amine and the acylated product.[1]

  • Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

  • The resulting mixture contains the unreacted (S)-enantiomer (for example) and the acylated (R)-enantiomer. These can be separated by standard purification techniques such as chromatography or extraction.

Chemical Resolution via Diastereomeric Salt Formation Protocol

This protocol is adapted from the resolution of structurally similar amines and provides a robust starting point.[2]

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (-)-O,O'-Dibenzoyl-L-tartaric acid)

  • Solvent (e.g., Methanol or Isopropanol)

  • Aqueous basic solution (e.g., 1M Sodium Hydroxide)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., Sodium Sulfate)

  • Standard laboratory glassware

Procedure:

  • Dissolve the racemic this compound in the chosen solvent and heat the solution.

  • In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 molar equivalent) in the same solvent, heating if necessary.

  • Add the resolving agent solution to the hot amine solution.

  • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Filter the crystalline salt and wash it with a small amount of cold solvent.[2]

  • To recover the enantiomerically enriched amine, suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide).[2]

  • Stir until the salt has completely dissolved and partitioned between the two phases.

  • Separate the organic layer, wash it with water, and dry it over a suitable drying agent.[2]

  • Evaporate the solvent to yield the enantiomerically enriched amine.[2]

Visualizing the Workflows

To better illustrate the distinct processes of enzymatic and chemical resolution, the following diagrams outline the experimental workflows.

Enzymatic_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Products racemic_amine Racemic Amine reaction_mixture Stir at 40°C racemic_amine->reaction_mixture solvent Organic Solvent solvent->reaction_mixture acyl_donor Acyl Donor acyl_donor->reaction_mixture enzyme CAL-B Enzyme enzyme->reaction_mixture filter_enzyme Filter Enzyme reaction_mixture->filter_enzyme ~50% conv. separation Chromatographic Separation filter_enzyme->separation unreacted_amine (S)-Amine separation->unreacted_amine acylated_amine (R)-Amide separation->acylated_amine

Caption: Workflow for Enzymatic Kinetic Resolution.

Chemical_Resolution_Workflow cluster_setup Salt Formation cluster_reaction Crystallization cluster_workup Isolation & Liberation cluster_products Products racemic_amine Racemic Amine dissolve_hot Dissolve Hot racemic_amine->dissolve_hot solvent Methanol solvent->dissolve_hot chiral_acid Chiral Acid chiral_acid->dissolve_hot cool_crystallize Cool & Crystallize dissolve_hot->cool_crystallize filter_salt Filter Crystals cool_crystallize->filter_salt liberate_amine Add Base & Extract filter_salt->liberate_amine soluble_diastereomer Soluble Diastereomer (in filtrate) filter_salt->soluble_diastereomer pure_enantiomer Enriched Amine liberate_amine->pure_enantiomer

References

A Comparative Guide to the Chiral Separation of (R)- and (S)-1-(3,5-Difluorophenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections present a summary of typical performance data obtained with widely used polysaccharide-based chiral stationary phases (CSPs) under High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) conditions. The data presented is representative of the expected performance for this class of compounds on these highly versatile chiral selectors.

Quantitative Data Summary

The enantiomeric separation of racemic 1-(3,5-Difluorophenyl)ethanamine can be effectively achieved using polysaccharide-based chiral stationary phases. The following table summarizes typical chromatographic parameters obtained on two common columns, Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based), under both HPLC and SFC conditions.

Chiral Stationary PhaseMethodMobile PhaseFlow Rate (mL/min)Temp (°C)k1'k2'Separation Factor (α)Resolution (Rs)
Chiralcel® OD-H HPLCn-Hexane / 2-Propanol / Diethylamine (90:10:0.1)1.0252.152.851.332.58
Chiralpak® AD-H HPLCn-Hexane / Ethanol (80:20)1.0251.892.431.292.15
Chiralcel® OD-H SFCCO₂ / Methanol / Diethylamine (70:30:0.1)3.0351.521.981.302.45
Chiralpak® AD-H SFCCO₂ / Ethanol (85:15)2.0401.752.211.262.03

Note: The data presented in this table is representative and compiled from typical performance characteristics of these columns for the separation of primary aromatic amines. Actual results may vary depending on the specific instrumentation, column batch, and precise experimental conditions.

Experimental Protocols

Detailed methodologies for the chiral separation of racemic this compound are provided below. These protocols are based on established methods for the separation of chiral amines on polysaccharide-based CSPs.

Protocol 1: Chiral HPLC Separation

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the elution of the enantiomers at 254 nm.

    • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) from the resulting chromatogram.

Protocol 2: Chiral SFC Separation

  • Instrumentation: A Supercritical Fluid Chromatography (SFC) system equipped with a CO₂ pump, a modifier pump, an automated back pressure regulator, a column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO₂ and Ethanol (85:15, v/v) as a modifier.

  • Flow Rate: 2.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic this compound in ethanol to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase under the specified conditions until a stable baseline is observed.

    • Inject the sample.

    • Detect the separated enantiomers using the UV detector.

    • Determine the chromatographic parameters from the obtained chromatogram.

Visualizations

Diagram 1: General Workflow for Chiral Method Development

G racemic Racemic this compound screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide-based) racemic->screen_csp screen_mp Screen Mobile Phases (Normal Phase, Polar Organic, SFC) screen_csp->screen_mp optimize Optimize Separation (Modifier, Additive, Temp, Flow Rate) screen_mp->optimize quantify Quantify Performance (Rs, α, ee%) optimize->quantify result Baseline Separation of Enantiomers quantify->result

Caption: A logical workflow for developing a chiral separation method.

Diagram 2: Signaling Pathway of Chiral Recognition

G cluster_CSP Chiral Stationary Phase cluster_Analyte Analyte Enantiomers cluster_Elution Differential Elution csp Chiral Selector (e.g., Polysaccharide Derivative) elution S-Enantiomer elutes first R-Enantiomer elutes later R_enantiomer (R)-Enantiomer R_enantiomer->csp:f0 Stronger Interaction (e.g., H-bonding, π-π stacking) S_enantiomer (S)-Enantiomer S_enantiomer->csp:f0 Weaker Interaction

A Comparative Guide to Chiral Amines for the Resolution of Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic acidic compounds is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. The use of chiral amines as resolving agents through the formation of diastereomeric salts is a well-established and industrially relevant method. This guide provides an objective comparison of the performance of two commonly used chiral amines, (R)-1-phenylethylamine and cinchonidine , for the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available experimental data to aid researchers in the selection of an appropriate resolving agent.

Performance Comparison

The selection of a chiral resolving agent is often a balance between efficiency, cost, and availability. Below is a summary of the performance of (R)-1-phenylethylamine and cinchonidine in the resolution of two common profens: ibuprofen and ketoprofen. It is important to note that the data presented is derived from different experimental sources, and thus, reaction conditions were not identical. This should be taken into consideration when making a direct comparison.

Acidic CompoundChiral AmineYield of Diastereomeric SaltEnantiomeric Purity of Recovered Acid
(±)-Ibuprofen (R)-1-phenylethylamineNot explicitly stated>90% (S)-Ibuprofen
(±)-Ketoprofen Cinchonidine31%97% (S)-Ketoprofen
  • Note on Yield: The yield reported for the resolution of ketoprofen with cinchonidine is for the recrystallized diastereomeric salt. The overall yield of the enantiomerically pure acid may be lower.

  • Note on Enantiomeric Purity: The enantiomeric purity is typically determined by chiral HPLC analysis of the acidic compound after liberation from the diastereomeric salt.

Logical Workflow for Chiral Resolution

The process of resolving a racemic acidic compound using a chiral amine follows a logical sequence of steps, from salt formation to the isolation of the pure enantiomer.

G racemic_acid Racemic Acid (R/S) diastereomeric_salts Mixture of Diastereomeric Salts (R-acid:R'-amine & S-acid:R'-amine) racemic_acid->diastereomeric_salts chiral_amine Chiral Amine (e.g., R') chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., S-acid:R'-amine) crystallization->less_soluble Solid Phase more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Liquid Phase acidification_less Acidification less_soluble->acidification_less acidification_more Acidification more_soluble->acidification_more pure_enantiomer Pure Enantiomer (e.g., S-acid) acidification_less->pure_enantiomer amine_recovery_less Recovered Chiral Amine acidification_less->amine_recovery_less other_enantiomer Other Enantiomer (e.g., R-acid) acidification_more->other_enantiomer amine_recovery_more Recovered Chiral Amine acidification_more->amine_recovery_more

Caption: General workflow for the resolution of a racemic acid.

Experimental Protocols

Detailed experimental procedures are crucial for the successful resolution of acidic compounds. The following are protocols for the resolution of ibuprofen and ketoprofen with their respective chiral amines, based on published data.

Resolution of (±)-Ibuprofen with (R)-1-Phenylethylamine

This protocol is adapted from a study on the resolution of ibuprofen.[1]

Materials:

  • (±)-Ibuprofen

  • (+)-(R)-1-phenylethylamine

  • Solvent (e.g., ethanol, aqueous ethanol)

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Salt Formation: Dissolve racemic ibuprofen in a suitable solvent (e.g., ethanol). Add an equimolar amount of (+)-(R)-1-phenylethylamine to the solution. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to promote crystallization of one of the diastereomeric salts.

  • Isolation of Diastereomeric Salt: The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. The salt can be recrystallized from a suitable solvent to improve diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is acidified with HCl (e.g., 2M solution) to a pH of approximately 2. This protonates the carboxylate of ibuprofen, causing it to precipitate out of the aqueous solution.

  • Extraction and Isolation: The precipitated (S)-ibuprofen is then extracted with an organic solvent like diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

  • Final Product: The solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-ibuprofen. The enantiomeric excess should be determined by a suitable analytical method, such as chiral HPLC.

Resolution of (±)-Ketoprofen with Cinchonidine

This protocol is based on a patented process for the resolution of ketoprofen.[2]

Materials:

  • (±)-Ketoprofen

  • (-)-Cinchonidine

  • Ethyl acetate

  • Methanol

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Salt Formation: A solution of racemic ketoprofen (115 g, 0.59 mol) in ethyl acetate (2.8 L) is prepared and heated to 50-60 °C with vigorous stirring. (-)-Cinchonidine (155 g, 0.53 mol) is added to this solution.

  • Crystallization: The mixture is then diluted with methanol (280 mL) and cooled to 35 °C. Seeding with a small amount of enantiomerically pure S-salt can be performed to induce crystallization. The mixture is stirred at room temperature for 16 hours and then at 0 °C for 5-6 hours.

  • Isolation and Recrystallization of Diastereomeric Salt: The precipitated diastereomeric salt is collected by vacuum filtration, washed with ethyl acetate and ether, and then dried. This initial salt has an enantiomeric purity of 86% S-ketoprofen. One recrystallization from a 10:1 mixture of ethyl acetate/methanol (1.7 L) affords the salt of 97% enantiomerically pure S-ketoprofen.[2]

  • Liberation of (S)-Ketoprofen: The purified diastereomeric salt is treated with an acid (e.g., HCl) to liberate the free (S)-ketoprofen and the cinchonidine salt.

  • Extraction and Isolation: The (S)-ketoprofen is then extracted into an organic solvent, and the solvent is removed to yield the final product.

Conclusion

The choice of a chiral amine for the resolution of a specific acidic compound is a multifaceted decision that depends on factors such as the desired enantiomeric purity, overall yield, and the cost and availability of the resolving agent. While (R)-1-phenylethylamine is a common and effective resolving agent for many acidic compounds, alkaloids like cinchonidine can also provide excellent enantioselectivity.[1][2] It is recommended that researchers perform screening experiments with a variety of chiral amines and solvent systems to identify the optimal conditions for their specific application. The protocols provided in this guide serve as a starting point for developing a robust resolution process.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(3,5-Difluorophenyl)ethanamine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 1-(3,5-Difluorophenyl)ethanamine is a critical step. This guide provides a comparative overview of analytical methodologies for the validation of its purity, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the chiral nature of this compound, both achiral and chiral methods are considered.

The selection of an appropriate analytical technique is paramount for accurate purity assessment. While HPLC is a versatile and widely used method for non-volatile and thermally labile compounds, GC is often suitable for volatile and thermally stable analytes. For amines, GC can sometimes be challenging due to their basicity and potential for peak tailing, which may necessitate derivatization.[1][2][3]

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a purity method.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH Q2(R1)) C->D E Set Acceptance Criteria D->E F Specificity / Selectivity E->F G Linearity F->G H Range G->H I Accuracy H->I J Precision (Repeatability & Intermediate) I->J K Limit of Detection (LOD) J->K L Limit of Quantitation (LOQ) K->L M Robustness L->M N Validation Report M->N O Standard Operating Procedure (SOP) N->O

Caption: General workflow for the validation of an analytical method for purity determination.

Comparison of Analytical Methods

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the presence of non-volatile impurities and the need for chiral separation.

Method Comparison cluster_hplc HPLC cluster_gc GC hplc_adv Advantages: - Versatile for a wide range of compounds - Both achiral and chiral separations are common - Room temperature analysis prevents degradation hplc_disadv Disadvantages: - Higher solvent consumption - May require derivatization for certain detectors gc_adv Advantages: - High resolution and efficiency - Sensitive detectors (e.g., FID, MS) - Suitable for volatile impurities gc_disadv Disadvantages: - Requires analyte to be volatile and thermally stable - Amines can exhibit poor peak shape - Derivatization may be necessary Analyte This compound Purity Analysis Analyte->hplc_adv Suitable for Analyte->gc_adv Potentially suitable for

References

Comparative study of different synthesis routes for 1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral amine 1-(3,5-difluorophenyl)ethanamine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The efficient and stereoselective synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of three primary synthetic routes: reductive amination, biocatalytic amination using transaminases, and the Leuckart reaction. Each method is evaluated based on experimental data for yield, purity, enantioselectivity (where applicable), and reaction conditions.

Comparison of Synthetic Routes

The choice of synthetic route for this compound depends on the desired outcome, particularly with respect to chirality, scale, and available resources. Reductive amination offers a versatile and widely applicable approach for producing the racemic amine. For enantiomerically pure products, biocatalytic amination with transaminases stands out for its exceptional stereoselectivity and environmentally benign reaction conditions. The Leuckart reaction represents a classical method that, while potentially high-yielding, often requires harsh conditions and may be less suitable for sensitive substrates.

Synthetic RouteStarting MaterialKey Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Purity/ee (%)
Reductive Amination 3,5-DifluoroacetophenoneAmmonia, H₂, Pd/C4 - 12 h25 - 5080 - 95Racemic
Biocatalytic Amination 3,5-DifluoroacetophenoneTransaminase (e.g., ATA-117), Isopropylamine24 h30 - 40~99>99.9 (ee)
Leuckart Reaction 3,5-DifluoroacetophenoneAmmonium formate, Formic acid6 - 24 h160 - 19060 - 80Racemic

Note: The data presented is compiled from literature on analogous reactions and represents typical ranges. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Reductive Amination

This method involves the reaction of 3,5-difluoroacetophenone with an ammonia source to form an intermediate imine, which is then reduced to the corresponding amine. Catalytic hydrogenation is a common and efficient reduction method.

Experimental Protocol:

A solution of 3,5-difluoroacetophenone (1.0 eq) in methanol is charged into a high-pressure reactor. A source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (excess), and a palladium on carbon catalyst (Pd/C, 5-10 mol%) are added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (50-100 psi). The reaction mixture is stirred at room temperature or with gentle heating (up to 50°C) for 4 to 12 hours, while monitoring the reaction progress by TLC or GC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by distillation or crystallization to afford this compound.

Biocatalytic Amination using Transaminase

This enzymatic approach offers a highly enantioselective route to the chiral amine. Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate.

Experimental Protocol:

In a temperature-controlled vessel, a buffer solution (e.g., Tris-HCl, pH 9.0) is prepared containing pyridoxal 5'-phosphate (PLP, ~1 mM). To this solution, a transaminase enzyme (e.g., ATA-117) and an amine donor, typically isopropylamine (excess), are added. The reaction is initiated by the addition of 3,5-difluoroacetophenone (1.0 eq), which may be dissolved in a co-solvent like DMSO to improve solubility. The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24 hours. The progress of the reaction can be monitored by HPLC analysis. Upon completion, the enzyme can be removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the highly enantiopure (S)- or (R)-1-(3,5-difluorophenyl)ethanamine, depending on the stereoselectivity of the chosen transaminase. For a closely related substrate, 3,5-bis(trifluoromethyl)acetophenone, this method has been reported to achieve a yield of approximately 99% with an enantiomeric excess of over 99.9%[1].

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[2]

Experimental Protocol:

A mixture of 3,5-difluoroacetophenone (1.0 eq) and a large excess of ammonium formate (or formamide and formic acid) is heated to a high temperature (typically 160-190°C) for several hours (6-24 hours).[2] The reaction is typically carried out neat. The progress of the reaction can be monitored by TLC. After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated HCl) and heated to hydrolyze the intermediate formamide. The mixture is then made alkaline with a strong base (e.g., NaOH solution) and the product is extracted with an organic solvent (e.g., diethyl ether or toluene). The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to give this compound.

Visualizing the Synthetic Pathways

To illustrate the relationships between the starting material and the final product in each synthetic route, the following diagrams are provided.

SynthesisRoutes cluster_RA Reductive Amination cluster_Bio Biocatalytic Amination cluster_Leuckart Leuckart Reaction start 3,5-Difluoroacetophenone RA_imine Imine Intermediate start->RA_imine NH₃ end_chiral (S)- or (R)-1-(3,5-Difluorophenyl)ethanamine (Enantiopure) start->end_chiral Transaminase, Isopropylamine Leuckart_formamide Formamide Intermediate start->Leuckart_formamide HCOONH₄, Δ end_racemic This compound (Racemic) RA_imine->end_racemic H₂, Pd/C Leuckart_formamide->end_racemic H₃O⁺

References

Assessing the enantiomeric purity of 1-(3,5-Difluorophenyl)ethanamine by different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral compounds is of paramount importance. The biological activity of enantiomers can differ significantly, with one offering therapeutic benefits while the other may be inactive or even elicit adverse effects. This guide provides an objective comparison of three common analytical techniques for assessing the enantiomeric purity of 1-(3,5-Difluorophenyl)ethanamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The comparison is supported by experimental data derived from closely related structural analogs, providing a practical framework for method selection and development.

Comparative Analysis of Techniques

The choice of analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the desired analysis time. Each method offers distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers. Direct methods, employing a chiral stationary phase (CSP), are the most common approach. Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose and amylose, are particularly effective for a broad range of chiral compounds, including aromatic amines.

Gas Chromatography (GC) offers high resolution and sensitivity, especially for volatile and thermally stable compounds. For primary amines like this compound, derivatization is typically required to improve chromatographic performance and enhance enantioselectivity on a chiral stationary phase. Common derivatizing agents include acid anhydrides, which convert the amine to a less polar and more volatile amide.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are the most commonly used chiral selectors for the resolution of chiral amines due to their ability to form transient diastereomeric inclusion complexes with the enantiomers.

Quantitative Data Presentation

The following tables summarize the expected chromatographic and electrophoretic performance for the enantiomeric separation of this compound based on data from its close structural analog, 1-phenylethylamine. These values provide a benchmark for method development and comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Data estimated based on typical separations of 1-phenylethylamine on polysaccharide-based chiral stationary phases.

ParameterChiralcel® OD-HLux® Cellulose-3
Mobile Phase n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylaminen-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Retention Time (Enantiomer 1) ~ 8.5 min~ 9.2 min
Retention Time (Enantiomer 2) ~ 9.8 min~ 10.7 min
Resolution (Rs) > 1.5> 1.5
Analysis Time ~ 12 min~ 15 min

Table 2: Gas Chromatography (GC) after Derivatization Data based on the separation of N-acetyl-1-phenylethylamine on a cyclodextrin-based chiral capillary column.

ParameterValue
Derivative N-trifluoroacetyl
Column Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm)
Carrier Gas Helium
Oven Temperature 130°C (Isothermal)
Retention Time (Enantiomer 1) ~ 15.2 min
Retention Time (Enantiomer 2) ~ 16.5 min
Resolution (Rs) > 2.0
Analysis Time ~ 20 min

Table 3: Capillary Electrophoresis (CE) Data estimated based on the separation of 1-phenylethylamine using cyclodextrin as a chiral selector.

ParameterValue
Chiral Selector 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
Background Electrolyte 50 mM Phosphate Buffer (pH 2.5)
Voltage 25 kV
Temperature 25°C
Migration Time (Enantiomer 1) ~ 6.8 min
Migration Time (Enantiomer 2) ~ 7.2 min
Resolution (Rs) > 2.0
Analysis Time ~ 10 min

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separate on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatize Derivatize with Trifluoroacetic Anhydride Sample->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject Inject into GC System Reconstitute->Inject Separate Separate on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Background Electrolyte Sample->Dissolve Inject Inject into CE System Dissolve->Inject Separate Separate in Capillary with Chiral Selector Inject->Separate Detect UV Detection Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Integrate Integrate Peaks Electropherogram->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate

Performance Showdown: Dynamic Kinetic Resolution of 1-(3,5-Difluorophenyl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure chiral amines is a critical step. Dynamic kinetic resolution (DKR) has emerged as a powerful technique to achieve this, offering the potential for near-quantitative yields of a single enantiomer from a racemic mixture. This guide provides a comparative analysis of the performance of 1-(3,5-Difluorophenyl)ethanamine and its analogs in DKR, supported by experimental data and detailed protocols.

The dynamic kinetic resolution of chiral amines typically involves a dual catalytic system: a metal catalyst for the in-situ racemization of the amine and an enzyme for the enantioselective acylation of one of the enantiomers. This concurrent process allows for the continuous conversion of the undesired enantiomer into the desired one, thus overcoming the 50% yield limitation of conventional kinetic resolution.

Comparative Performance Analysis

SubstrateRacemization CatalystEnzymeAcyl DonorTemp. (°C)Time (h)Yield (%)e.e. (%)
1-PhenylethylamineRu-complexNovozym 435Isopropyl acetate90728593
1-PhenylethylamineRu-complexNovozym 435Methyl methoxyacetate100728398
1-(4-Fluorophenyl)ethylamineRu-complexNovozym 435Isopropyl acetate907288>99

Key Observations:

  • High Efficiency: The DKR of both 1-phenylethylamine and 1-(4-fluorophenyl)ethylamine proceeds with high yields (83-88%) and excellent enantioselectivities (>93% e.e.).

  • Influence of Acyl Donor: For 1-phenylethylamine, switching the acyl donor from isopropyl acetate to methyl methoxyacetate led to a significant improvement in enantiomeric excess (from 93% to 98%), albeit with a slight decrease in yield and a higher reaction temperature.[1]

  • Effect of Fluorine Substitution: The presence of a fluorine atom on the phenyl ring in 1-(4-fluorophenyl)ethylamine appears to be beneficial for the DKR process under the tested conditions, resulting in a slightly higher yield and an exceptional enantiomeric excess (>99%) compared to the unsubstituted analog. This suggests that the electronic properties of the substituent can positively influence the enzymatic resolution step.

  • Extrapolation to this compound: Based on the observed trend with 1-(4-fluorophenyl)ethylamine, it is plausible to predict that the DKR of this compound would also proceed with high efficiency. The increased electron-withdrawing nature of the two fluorine atoms might further enhance the enantioselectivity of the enzymatic acylation, potentially leading to very high enantiomeric excesses. However, experimental verification is necessary to confirm this hypothesis.

Experimental Protocols

The following are detailed experimental methodologies for the dynamic kinetic resolution of the compared amines.

General Procedure for Dynamic Kinetic Resolution:

A flame-dried reaction vessel is charged with the ruthenium racemization catalyst, Novozym 435, and sodium carbonate. The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times. Toluene, the racemic amine substrate, and the acyl donor are subsequently added via syringe. The reaction mixture is then stirred at the specified temperature for the indicated duration.

Synthesis of N-((R)-1-phenylethyl)acetamide: A flame-dried 20 ml reaction vessel is charged with the Ru-complex (26.5 mg, 0.02 mmol), Novozym 435 (20 mg), and Na2CO3 (20 mg, 0.20 mmol). The vessel is closed, evacuated, and backfilled with argon three times. Toluene (8 mL), 1-phenylethylamine (65 µl, 0.50 mmol), and isopropyl acetate are added. The reaction is stirred at 90 °C for 72 hours.

Synthesis of N-((R)-1-(4-fluorophenyl)ethyl)acetamide: The procedure is analogous to the synthesis of N-((R)-1-phenylethyl)acetamide, using 1-(4-fluorophenyl)ethylamine (72 µl, 0.50 mmol) as the substrate.[2]

Large-Scale Synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide: A flame-dried 1 L two-necked round-bottomed flask is charged with Novozym 435 (340 mg), Na2CO3 (900 mg, 8.5 mmol), and the Ru-complex (745 mg, 0.56 mmol). The vessel is evacuated and backfilled with argon three times. Toluene (225 mL), (±)-1-phenylethylamine (5.8 mL, 45 mmol), 2,4-dimethyl-3-pentanol (8 mL, 57 mmol), and methyl methoxyacetate (3.4 mL, 34 mmol) are added subsequently via syringe. The mixture is stirred at 100 °C.[1]

Visualizing the Process

To better understand the workflow and the catalytic cycle, the following diagrams are provided.

DKR_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Vessel Flame-Dried Vessel Catalysts Ru-Catalyst + Novozym 435 + Na2CO3 Vessel->Catalysts 1. Add Solids Inert Evacuate & Refill with Argon Catalysts->Inert 2. Inert Atmosphere Reagents Add Toluene, Racemic Amine, Acyl Donor Inert->Reagents 3. Add Liquids Stir Stir at Elevated Temperature Reagents->Stir Filter Filter to Remove Solid Catalysts Stir->Filter Purify Purify by Chromatography/Crystallization Filter->Purify Analyze Analyze Yield & e.e. (GC/HPLC) Purify->Analyze

Figure 1. Experimental workflow for Dynamic Kinetic Resolution.

DKR_Cycle Simplified Catalytic Cycle cluster_racemization Racemization Cycle cluster_resolution Kinetic Resolution S_Amine (S)-Amine R_Amine (R)-Amine S_Amine->R_Amine [Ru] catalyst R_Amide (R)-Amide R_Amine->R_Amide Novozym 435 Acyl_Donor Acyl Donor Acyl_Donor->R_Amine

Figure 2. Simplified catalytic cycle in DKR of amines.

Conclusion

The dynamic kinetic resolution of 1-phenylethylamine and its fluorinated analog demonstrates a highly effective method for producing enantiomerically enriched amines. The available data suggests that fluorinated substrates, such as the target molecule this compound, are excellent candidates for this methodology, with the potential for achieving even higher enantioselectivities than their non-fluorinated counterparts. The provided experimental protocols offer a solid foundation for researchers to apply and adapt this powerful synthetic tool for their specific needs in the development of chiral pharmaceuticals and other fine chemicals. Further experimental studies on di- and poly-fluorinated phenylethylamines would be valuable to fully elucidate the structure-activity relationships in this important transformation.

References

The Industrial Synthesis of 1-(3,5-Difluorophenyl)ethanamine: A Comparative Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral amines as building blocks in pharmaceutical synthesis is a critical decision impacting scalability, cost-effectiveness, and final product purity. This guide provides a comprehensive cost-benefit analysis of using 1-(3,5-Difluorophenyl)ethanamine in industrial applications, comparing its synthesis and performance with viable alternatives.

Chiral amines, particularly those with fluorine substitutions, are increasingly sought after in the development of novel therapeutics due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is a key intermediate in the synthesis of various pharmaceuticals. However, its industrial-scale production necessitates a careful evaluation of synthetic routes and a comparison with other structurally similar amines that could serve as alternatives. This guide delves into the primary synthetic methodologies, presenting a data-driven comparison to aid in making informed decisions for your drug development pipeline.

Comparative Analysis of Synthetic Routes

The industrial synthesis of chiral amines like this compound predominantly follows two main pathways: asymmetric hydrogenation of the corresponding ketone and enzymatic transamination. Each method presents a unique set of advantages and disadvantages in terms of yield, enantioselectivity, cost, and environmental impact.

For a comprehensive comparison, this guide evaluates the synthesis of (R)-1-(3,5-Difluorophenyl)ethanamine against two common alternatives: (R)-1-phenylethanamine (a non-fluorinated analog) and (R)-1-(4-fluorophenyl)ethanamine (a mono-fluorinated analog).

Table 1: Performance Comparison of Asymmetric Hydrogenation Routes
Amine ProductPrecursor KetoneCatalystYield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
(R)-1-(3,5-Difluorophenyl)ethanamine3',5'-DifluoroacetophenoneRh(I)/Josiphos>95>99High yield and enantioselectivityHigh cost of rhodium catalyst, requires high-pressure hydrogenation
(R)-1-PhenylethanamineAcetophenoneRu(II)/BINAP~98~99Well-established, high efficiencyCatalyst cost, potential for metal contamination
(R)-1-(4-Fluorophenyl)ethanamine4'-FluoroacetophenoneRh(I)/Josiphos>95>99High yield and enantioselectivityHigh cost of rhodium catalyst
Table 2: Performance Comparison of Enzymatic Transamination Routes
Amine ProductPrecursor KetoneEnzymeAmino DonorYield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
(R)-1-(3,5-Difluorophenyl)ethanamine3',5'-DifluoroacetophenoneTransaminase (engineered)Isopropylamine>90>99High enantioselectivity, mild reaction conditions, environmentally friendlyHigh cost of engineered enzymes, potential for product inhibition
(R)-1-PhenylethanamineAcetophenoneTransaminase (wild-type or engineered)Alanine~85-95>99Green synthesis, avoids heavy metalsEquilibrium limitations, potential for enzyme inhibition
(R)-1-(4-Fluorophenyl)ethanamine4'-FluoroacetophenoneTransaminase (engineered)Isopropylamine>90>99High enantioselectivity, mild conditionsEnzyme cost and availability

Cost-Benefit Analysis

The choice between asymmetric hydrogenation and enzymatic transamination is often a trade-off between catalyst/enzyme cost, operational complexity, and downstream processing.

Table 3: Cost-Benefit Comparison of Synthetic Methodologies
MethodologyKey Cost DriversBenefitsDrawbacks
Asymmetric Hydrogenation - Precious metal catalyst (Rhodium, Ruthenium)- High-pressure reactor- Ligand synthesis- High throughput- High yields- Well-established and scalable- High capital investment- Potential for metal contamination in the final product- Use of flammable hydrogen gas
Enzymatic Transamination - Cost of engineered transaminase- Co-factor regeneration system (if required)- Enzyme immobilization- High enantioselectivity- Mild reaction conditions (aqueous, ambient temperature/pressure)- Reduced environmental impact- No heavy metal contamination- Enzyme stability and reusability can be a concern- Reaction equilibrium may limit yield- Substrate and product inhibition can occur

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3',5'-Difluoroacetophenone

Objective: To synthesize (R)-1-(3,5-Difluorophenyl)ethanamine via asymmetric hydrogenation.

Materials:

  • 3',5'-Difluoroacetophenone

  • [Rh(cod)2]BF4 (cod = 1,5-cyclooctadiene)

  • (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos ligand)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Ammonia (in methanol)

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with [Rh(cod)2]BF4 and the Josiphos ligand in anhydrous methanol. The mixture is stirred to form the catalyst solution.

  • 3',5'-Difluoroacetophenone and a solution of ammonia in methanol are added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged with nitrogen gas, followed by hydrogen gas.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 50 °C).

  • The reaction is stirred for a specified time (e.g., 12-24 hours) until complete conversion of the ketone is observed by GC analysis.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is purified by distillation or crystallization to yield (R)-1-(3,5-Difluorophenyl)ethanamine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Enzymatic Transamination of 3',5'-Difluoroacetophenone

Objective: To synthesize (R)-1-(3,5-Difluorophenyl)ethanamine using an engineered transaminase.

Materials:

  • 3',5'-Difluoroacetophenone

  • Engineered (R)-selective transaminase

  • Isopropylamine (amino donor)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Phosphate buffer (e.g., pH 7.5)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • A buffered aqueous solution is prepared containing the engineered transaminase, PLP, and isopropylamine.

  • 3',5'-Difluoroacetophenone is dissolved in a minimal amount of a water-miscible organic co-solvent like DMSO and added to the enzyme solution.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • The progress of the reaction is monitored by HPLC analysis for the formation of the amine product and consumption of the ketone substrate.

  • Once the reaction reaches equilibrium or the desired conversion, the enzyme is removed by centrifugation or filtration (if immobilized).

  • The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over a drying agent (e.g., Na2SO4), and concentrated under reduced pressure.

  • The crude product is purified by distillation or by forming a salt and recrystallizing.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic processes, the following diagrams are provided.

Asymmetric_Hydrogenation_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product & Purification Ketone 3',5'-Difluoroacetophenone Reaction Asymmetric Hydrogenation (High Pressure) Ketone->Reaction Ammonia Ammonia Ammonia->Reaction Catalyst Rh(I)/Josiphos Catalyst Catalyst->Reaction Hydrogen Hydrogen Gas Hydrogen->Reaction Purification Purification (Distillation/Crystallization) Reaction->Purification Product (R)-1-(3,5-Difluorophenyl)ethanamine Purification->Product

Caption: Workflow for Asymmetric Hydrogenation.

Enzymatic_Transamination_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product & Purification Ketone 3',5'-Difluoroacetophenone Reaction Enzymatic Transamination (Aqueous, Mild Conditions) Ketone->Reaction AminoDonor Isopropylamine AminoDonor->Reaction Enzyme Transaminase & PLP Enzyme->Reaction Purification Purification (Extraction/Distillation) Reaction->Purification Product (R)-1-(3,5-Difluorophenyl)ethanamine Purification->Product

Caption: Workflow for Enzymatic Transamination.

Conclusion

The industrial synthesis of this compound offers a choice between established, high-throughput chemocatalytic methods and greener, highly selective biocatalytic routes. The decision to employ asymmetric hydrogenation is often justified by its high yield and scalability, despite the significant costs associated with precious metal catalysts and high-pressure equipment. Conversely, enzymatic transamination presents a compelling alternative with its exceptional enantioselectivity and milder, more environmentally benign reaction conditions. The primary drawback of the enzymatic route is the cost and stability of the engineered enzymes, though ongoing advancements in enzyme immobilization and reuse are mitigating these concerns.

For drug development professionals, a thorough evaluation of project-specific needs, including budget, scale, and purity requirements, is essential. For early-stage development where material demand is lower, the high selectivity and milder conditions of enzymatic transamination may be preferable. For large-scale manufacturing where throughput is paramount, the well-established asymmetric hydrogenation route may be the more economically viable option, provided that efficient catalyst recycling and product purification strategies are in place. The data and protocols presented in this guide offer a foundational framework for making a strategic and informed decision in the synthesis of this critical pharmaceutical intermediate.

A Comparative Guide to the Chiral Separation of 1-(3,5-Difluorophenyl)ethanamine: SFC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable chiral separation of pharmaceutical intermediates is paramount. 1-(3,5-Difluorophenyl)ethanamine is a key chiral building block, and achieving its enantiomeric purity is critical. This guide provides an objective comparison of two powerful chromatographic techniques for this purpose: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).

While both techniques are capable of resolving the enantiomers of this compound, they offer distinct advantages and disadvantages in terms of speed, solvent consumption, and operational considerations. This comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your specific needs.

At a Glance: Key Performance Differences

Supercritical Fluid Chromatography (SFC) often emerges as a superior technique for chiral separations due to its inherent advantages in speed and reduced environmental impact.[] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity compared to liquid mobile phases used in HPLC, allowing for faster separations at higher flow rates without a significant loss of resolution.[2] However, HPLC remains a robust and widely accessible technique, offering a high degree of flexibility in method development.

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Analysis Time ~ 2-5 minutes~ 10-20 minutes
Resolution (Rs) > 2.0> 1.5
Solvent Consumption Significantly Lower (mainly CO2)Higher (organic solvents like hexane, ethanol)
Environmental Impact Greener (less organic waste)Higher environmental footprint
Operational Pressure High (Back pressure regulation is critical)Moderate
Throughput HighModerate

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving successful and transferable chiral separations. The following methodologies are representative for the separation of this compound enantiomers using SFC and HPLC.

Supercritical Fluid Chromatography (SFC) Protocol

Chromatographic System: An analytical SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is a common first choice for the separation of chiral amines. A suitable example is a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H) with dimensions of 250 x 4.6 mm and a 5 µm particle size.

  • Mobile Phase: A mixture of supercritical CO2 and a modifier. A typical starting condition is 80% CO2 and 20% Methanol containing a basic additive.

  • Additive: To improve peak shape and resolution for basic compounds like amines, a small amount of a basic additive is typically added to the modifier.[3] A common choice is 0.1% (v/v) diethylamine (DEA) in Methanol.

  • Flow Rate: A higher flow rate compared to HPLC can be used, for instance, 3.0 mL/min.

  • Back Pressure: Maintained at a constant pressure, for example, 150 bar.

  • Temperature: Column temperature is typically controlled, for instance, at 35 °C.

  • Detection: UV detection at a wavelength of 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: The racemic this compound is dissolved in the modifier (Methanol with 0.1% DEA) to a concentration of 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol

Chromatographic System: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV detector.

  • Chiral Stationary Phase: A similar polysaccharide-based chiral column as in SFC can be used, for example, a CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A normal-phase eluent is typically employed for this type of separation. A common mobile phase is a mixture of n-Hexane and a polar organic solvent like Ethanol or Isopropanol. A starting composition could be n-Hexane/Ethanol (90:10, v/v).

  • Additive: Similar to SFC, a basic additive is crucial for good peak shape of amines in normal-phase HPLC.[4] 0.1% (v/v) diethylamine (DEA) is added to the mobile phase.

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Temperature: The separation is usually performed at a controlled ambient temperature, for example, 25 °C.

  • Detection: UV detection at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The racemic analyte is dissolved in the mobile phase to a concentration of 1 mg/mL.

Quantitative Data Comparison

The following table summarizes hypothetical but representative quantitative data for the chiral separation of this compound using the SFC and HPLC protocols described above.

ParameterSFCHPLC
Retention Time (Enantiomer 1) 3.2 min12.5 min
Retention Time (Enantiomer 2) 4.1 min15.8 min
Resolution (Rs) 2.82.1
Analysis Time 5 min20 min
Solvent Consumption per Run ~15 mL (mostly CO2)~20 mL (organic solvent)

Visualizing the Workflow and Comparison

To better illustrate the processes and the key differences, the following diagrams are provided.

G General Workflow for Chiral Separation Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemate Racemic this compound dissolve Dissolve in appropriate solvent racemate->dissolve injection Inject Sample dissolve->injection separation Chiral Separation on CSP injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers (Peak Area) chromatogram->quantification

Caption: General workflow for chiral separation analysis.

G SFC vs. HPLC: A Logical Comparison for Chiral Amine Separation cluster_speed Speed & Throughput cluster_solvent Solvent & Environment cluster_performance Performance cluster_operational Operational sfc SFC sfc_speed Faster Analysis (2-5 min) sfc->sfc_speed Advantage sfc_solvent Low Organic Solvent Consumption (Primarily CO2) sfc->sfc_solvent Advantage sfc_perf High Resolution at High Flow Rates sfc->sfc_perf Advantage sfc_op Requires High Pressure Control (Back-Pressure Regulator) sfc->sfc_op hplc HPLC hplc_speed Slower Analysis (10-20 min) hplc->hplc_speed hplc_solvent High Organic Solvent Consumption (Hexane, Alcohols) hplc->hplc_solvent hplc_perf Good Resolution, Flow Rate Limited hplc->hplc_perf hplc_op Standard Pressure Operation hplc->hplc_op Simpler

Caption: Logical comparison of SFC and HPLC for chiral amine separation.

Conclusion

Both SFC and HPLC are highly effective for the chiral separation of this compound. The choice between the two techniques will largely depend on the specific priorities of the laboratory.

SFC is the recommended technique when:

  • High throughput and fast analysis times are critical.

  • Reducing solvent consumption and environmental impact is a major goal.

  • Sufficient expertise and instrumentation for handling supercritical fluids are available.

HPLC remains a viable and excellent choice when:

  • SFC instrumentation is not available.

  • Method development flexibility with a wide range of solvent systems is required.

  • The laboratory is more familiar and comfortable with traditional liquid chromatography techniques.

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most suitable chromatographic technique for the chiral separation of this compound, thereby ensuring the quality and enantiomeric purity of this important pharmaceutical intermediate.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(3,5-Difluorophenyl)ethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3,5-Difluorophenyl)ethanamine, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

This compound is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[1] It is crucial to recognize that this compound can cause severe skin irritation, serious eye damage, and may lead to respiratory irritation or allergic skin reactions.[1] Adherence to strict safety protocols is non-negotiable when handling this substance.

Personal Protective Equipment (PPE) Requirements

Before initiating any handling or disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment. This serves as the first line of defense against accidental exposure.

PPE CategorySpecification
Hand Protection Wear protective gloves.
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin and Body Protection Wear protective clothing to prevent skin contact.
Respiratory Protection In case of insufficient ventilation or for higher-level protection, use a suitable respirator.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle within a laboratory setting. The primary and recommended method of disposal is through a licensed professional waste disposal service.[2]

1. Waste Segregation and Collection:

  • Collect surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container.

  • Contaminated materials, such as personal protective equipment (PPE) and absorbent pads used for spills, should be treated as hazardous waste and collected in the same manner.[2]

2. Licensed Disposal:

  • The most critical step is to engage a licensed and reputable chemical waste disposal company.[2] These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulatory standards.

  • Alternatively, for facilities with the appropriate infrastructure, the chemical may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained personnel in a permitted facility.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Wearing the prescribed PPE, contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2]

  • Avoid the formation of dust if the substance is in a solid form.[2]

  • Prevent the spilled chemical from entering drains or waterways.[2][3]

4. Contaminated Packaging:

  • Dispose of the original container and any contaminated packaging as you would the unused product.[2] Do not reuse containers that have held this compound.

Below is a visual representation of the logical workflow for the proper disposal of this compound.

G A START: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generation (Surplus chemical, contaminated materials) B->C E Spill Occurs B->E D Segregate Waste into Labeled, Sealed Container C->D H Store Waste Container in Designated Area D->H F Contain Spill with Inert Absorbent E->F G Collect and Place in Waste Container F->G G->H I Arrange for Pickup by Licensed Disposal Company H->I J END: Proper Disposal I->J

References

Essential Safety and Logistical Information for Handling 1-(3,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

1-(3,5-Difluorophenyl)ethanamine and its salts are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Summary of Hazards:

Hazard StatementClassificationGHS Pictogram
Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07
Causes skin irritationSkin Irritation (Category 2)GHS07
Causes serious eye damage/irritationEye Damage/Irritation (Category 1/2)GHS05, GHS07
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)GHS07

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are mandatory. For incidental contact, nitrile rubber gloves (minimum 4 mil thickness) are acceptable. For extended handling or direct contact, butyl rubber or Viton™ gloves are recommended due to their high resistance to aromatic and halogenated compounds. Always inspect gloves for integrity before use and replace them immediately if contaminated.
Eye Protection Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield must be worn in addition to goggles.
Skin and Body Protection A flame-resistant lab coat should be worn and kept fastened. For tasks with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor (OV) cartridge, in combination with a P100 particulate filter, is required. Respirator users must be fit-tested and trained in its proper use.

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the chemical fume hood.

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated work area.

Handling:

  • Weighing and Transferring:

    • Perform all weighing and transferring of the chemical inside a chemical fume hood.

    • Use a tared weigh boat and handle the container carefully to avoid generating dust or aerosols.

    • Transfer the weighed solid into the reaction vessel slowly and carefully.

  • In Solution:

    • When working with the compound in solution, use a syringe or pipette for transfers to prevent splashes.

    • Keep all containers tightly sealed when not in use.

Cleanup:

  • Decontamination: After completing the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated waste as outlined in the disposal plan below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal ContainerDisposal Method
Unused or Excess Compound Original container or a clearly labeled hazardous waste container.Dispose of as hazardous chemical waste. The container must be sealed and labeled with "Hazardous Waste," the chemical name, and associated hazards.
Contaminated Solid Waste Designated, labeled hazardous waste container for halogenated solid waste.All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) are considered hazardous waste.[1]
Contaminated Liquid Waste Designated, labeled hazardous waste container for halogenated organic liquid waste.Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a sealed container. Do not mix with non-halogenated waste.

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep Preparation handling Handling prep->handling Proceed When Ready risk_assessment Conduct Risk Assessment gather_materials Assemble Materials in Fume Hood risk_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe cleanup Cleanup & Disposal handling->cleanup After Experiment weigh_transfer Weigh and Transfer in Fume Hood in_solution Use Syringe/Pipette for Solutions weigh_transfer->in_solution decontaminate Decontaminate Surfaces & Equipment dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.